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4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol Documentation Hub

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  • Product: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol
  • CAS: 2207-83-2

Core Science & Biosynthesis

Foundational

Molecular structure and properties of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

This technical guide provides an in-depth analysis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS 1134595-27-9), a specialized beta-adrenergic ligand and research standard. Executive Summary 4-[2-(Cyclohexylamino)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS 1134595-27-9), a specialized beta-adrenergic ligand and research standard.

Executive Summary

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a secondary amine derivative belonging to the phenylethanolamine class of pharmacophores. Structurally characterized by a 4-hydroxyphenyl core, a propanolamine linker, and a lipophilic cyclohexyl tail, this compound serves two primary roles in pharmaceutical research:

  • Structure-Activity Relationship (SAR) Probe: It is used to map the hydrophobic tolerance of the beta-adrenergic receptor's amine-binding pocket.

  • Impurity Reference Standard: It acts as a critical analytical marker for monitoring process-related impurities in the synthesis of beta-agonists (e.g., Isoxsuprine, Ritodrine) where cyclohexylamine or related reagents are employed.

Key Identifier Detail
Chemical Name 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol
CAS Number 1134595-27-9 (Hydrochloride Salt)
Molecular Formula C₁₅H₂₃NO₂
Molecular Weight 249.35 g/mol (Free Base) / 285.81 g/mol (HCl)
Class Phenylethanolamine; Beta-Adrenergic Ligand

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule is an amphoteric scaffold combining a phenolic hydrogen bond donor with a basic secondary amine. Its architecture is defined by three distinct domains:

  • Domain A (Binding Anchor): The 4-Hydroxyphenyl moiety is essential for hydrogen bonding with Serine residues (e.g., Ser203, Ser204 in

    
    -AR) in the receptor binding site.
    
  • Domain B (Chiral Linker): The 1-hydroxypropyl chain introduces two chiral centers (C1 and C2). The hydroxyl group at C1 mimics the natural catecholamine

    
    -OH, crucial for receptor activation.
    
  • Domain C (Lipophilic Tail): The N-Cyclohexyl group provides a bulky, hydrophobic moiety. Unlike the smaller isopropyl group found in non-selective beta-blockers, the cyclohexyl ring targets larger hydrophobic pockets, often modulating receptor subtype selectivity or affinity.

Stereochemical Complexity

The presence of two chiral centers at the propyl chain creates four potential stereoisomers:

  • (1R, 2R) and (1S, 2S) — Erythro pairs.

  • (1R, 2S) and (1S, 2R) — Threo pairs.

Critical Insight: In beta-adrenergic pharmacology, the (1R)-configuration at the hydroxyl-bearing carbon is typically required for maximal eutomer activity. The diastereomeric purity of this reference standard is therefore a critical parameter in analytical assays.

Synthesis & Manufacturing Protocols

The synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol typically follows a Bromination-Amination-Reduction sequence, favored for its scalability and control over the carbon skeleton.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start 4-Hydroxypropiophenone Bromination Step 1: Bromination (Br2 / AcOH) Start->Bromination Intermediate1 α-Bromo-4-hydroxypropiophenone Bromination->Intermediate1 -HBr Amination Step 2: Amination (Cyclohexylamine) Intermediate1->Amination Intermediate2 Aminoketone Intermediate Amination->Intermediate2 SN2 Subst. Reduction Step 3: Reduction (NaBH4 / EtOH) Intermediate2->Reduction Final 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol Reduction->Final Diastereoselective Reduction

Caption: Step-wise synthesis via the alpha-bromoketone route, yielding the target amino-alcohol.

Detailed Protocol (Laboratory Scale)
  • Alpha-Bromination:

    • Reagents: 4-Hydroxypropiophenone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.

    • Procedure: Dissolve ketone in acetic acid. Add bromine dropwise at 20-25°C. Stir until decolorization. Quench with ice water to precipitate the

      
      -bromo ketone.
      
    • Control Point: Monitor for di-bromination impurities by HPLC.

  • Nucleophilic Substitution (Amination):

    • Reagents:

      
      -Bromo-4-hydroxypropiophenone, Cyclohexylamine (excess, 2.5 eq).
      
    • Procedure: Dissolve bromo-ketone in THF or Ethanol. Add cyclohexylamine slowly at 0°C to prevent polymerization. Stir at room temperature for 4-6 hours.

    • Mechanism:[1][2] The excess amine acts as both the nucleophile and the scavenger for the HBr generated.

  • Carbonyl Reduction:

    • Reagents: Sodium Borohydride (

      
      ), Ethanol.
      
    • Procedure: Cool the aminoketone solution to 0°C. Add

      
       in portions. The reduction of the ketone establishes the C1 chiral center and yields the final amino-alcohol.
      
    • Workup: Acidify to pH 2 with HCl to destroy excess hydride and crystallize the product as the Hydrochloride salt (CAS 1134595-27-9).

Physicochemical Profile

Understanding the physical properties is vital for developing analytical methods (HPLC/LC-MS) and predicting biological behavior.

PropertyValue (Predicted/Experimental)Relevance
pKa (Phenol) ~9.8 - 10.0Ionized at basic pH; affects retention in anion-exchange chromatography.
pKa (Amine) ~9.5 - 10.2Protonated at physiological pH; drives electrostatic interaction with receptor Asp113.
LogP 2.5 - 2.8Moderately lipophilic due to the cyclohexyl ring; crosses blood-brain barrier more easily than hydrophilic analogs.
Solubility High in MeOH, DMSO; Low in Water (Free Base)Use HCl salt for aqueous bioassays.
UV Max (

)
224 nm, 276 nmCharacteristic of the phenol chromophore; use 224 nm for high-sensitivity HPLC detection.

Pharmacological Interface & SAR

This compound is a valuable tool for mapping the beta-adrenergic receptor (AR) binding pocket.

Ligand-Receptor Interaction Map

ReceptorBinding Ligand_OH Phenolic -OH Rec_Ser Ser203 / Ser204 (TM5) Ligand_OH->Rec_Ser H-Bond Ligand_Amine Protonated Amine (NH2+) Rec_Asp Asp113 (TM3) Ligand_Amine->Rec_Asp Ionic Salt Bridge Ligand_BetaOH Beta-Hydroxyl Rec_Asn Asn293 (TM6) Ligand_BetaOH->Rec_Asn H-Bond Ligand_Cyclohexyl Cyclohexyl Ring Rec_Pocket Hydrophobic Pocket (TM3/TM6) Ligand_Cyclohexyl->Rec_Pocket Van der Waals / Hydrophobic

Caption: Interaction of the ligand functional groups with key residues in the Beta-2 Adrenergic Receptor.

Mechanistic Insights[4][5]
  • Cyclohexyl Substitution: Research indicates that replacing the N-isopropyl group (common in non-selective blockers) with a cyclohexyl group often enhances affinity for the

    
    -AR due to optimal filling of the hydrophobic pocket adjacent to Asp113 [1].
    
  • Selectivity: The bulky cyclohexyl group can induce steric clashes in

    
     receptors, potentially conferring 
    
    
    
    or
    
    
    selectivity depending on the specific stereochemistry of the propyl chain.

Analytical Characterization

For researchers using this compound as a reference standard, the following analytical parameters are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 224 nm (primary) and 276 nm (secondary).

  • Expected Retention: The cyclohexyl group significantly increases retention time compared to simple phenylethanolamines like Octopamine.

Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of H₂O (

      
       232).
      
    • Cleavage of the C-N bond yielding the cyclohexylammonium ion or the phenol-propyl carbocation.

References

  • Leclerc, G., et al. (1980).[3] "Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type." Journal of Medicinal Chemistry, 23(7), 738-744.[3]

  • PubChem. (n.d.). "Compound Summary: 4-(2-Amino-1-hydroxypropyl)phenol." National Library of Medicine.

  • Sigma-Aldrich. (n.d.). "Product Detail: 4-(2-(Cyclohexylamino)-1-hydroxypropyl)phenol Hydrochloride."[4][5]

Sources

Exploratory

Pharmacological mechanism of action for cyclohexylamino-hydroxypropyl phenols

Executive Summary This technical guide details the pharmacological mechanism of action (MOA) for cyclohexylamino-hydroxypropyl phenols , a specific class of N-substituted phenylethanolamines (specifically phenylpropanola...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacological mechanism of action (MOA) for cyclohexylamino-hydroxypropyl phenols , a specific class of N-substituted phenylethanolamines (specifically phenylpropanolamines). Structurally characterized by a phenolic ring, a 1-hydroxy-2-aminopropyl linker, and a bulky N-cyclohexyl substituent, these compounds function primarily as lipophilic beta-adrenergic receptor modulators .

The core molecule, 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol (CAS: 1134595-27-9), serves as the structural prototype. Its pharmacology is defined by high-affinity binding to


-adrenergic receptors (

-AR), driven by the bulky amine substituent, and metabolic stability conferred by the

-methyl group on the propyl chain. This guide explores their G-protein coupled receptor (GPCR) signaling, structure-activity relationships (SAR), and experimental validation protocols.

Chemical Identity & Pharmacophore

The pharmacological activity of this class is dictated by three distinct structural domains:

  • The Phenolic Head: A 4-hydroxyphenyl group mimics the catechol ring of norepinephrine, providing essential hydrogen bonding interactions with serine residues (Ser203, Ser204, Ser207) in the receptor binding pocket. Unlike catechols, the monophenol structure confers resistance to COMT (catechol-O-methyltransferase) degradation.

  • The Hydroxypropyl Linker: The 1-hydroxy-2-aminopropyl chain contains two chiral centers. The

    
    -hydroxyl group is critical for high-affinity binding, while the 
    
    
    
    -methyl group (making it a propyl rather than ethyl chain) sterically hinders MAO (monoamine oxidase) deamination, extending the half-life.
  • The N-Cyclohexyl Tail: A bulky lipophilic group attached to the amine. In adrenergic SAR, increasing the size of the N-substituent (from methyl to isopropyl to cyclohexyl) shifts selectivity from

    
    -adrenergic to 
    
    
    
    -adrenergic, and specifically enhances
    
    
    -selectivity by engaging the large hydrophobic pocket of the receptor.

Prototype Structure: 4-(HO)-C6H4-CH(OH)-CH(CH3)-NH-C6H11

Mechanism of Action (MOA)

Primary Pathway: -Adrenergic Receptor Agonism

The primary mechanism involves the stereoselective activation of the


-adrenergic receptor, a Gs-coupled GPCR.
  • Ligand Binding: The cyclohexylamino-hydroxypropyl phenol binds to the orthosteric site of the

    
    -AR. The bulky cyclohexyl group docks into the hydrophobic exosite, stabilizing the active receptor conformation (
    
    
    
    ).
  • G-Protein Coupling: Ligand binding induces a conformational change in Transmembrane Helix 5 and 6, facilitating the exchange of GDP for GTP on the

    
     subunit.
    
  • Effector Activation: The activated

    
    -GTP complex dissociates and stimulates Adenylyl Cyclase (AC) .
    
  • Second Messenger Generation: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP) .

  • Kinase Cascade: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Physiological Output: PKA phosphorylates downstream targets:

    • Smooth Muscle Relaxation: Phosphorylation of Myosin Light Chain Kinase (MLCK) reduces its affinity for calmodulin, leading to bronchodilation or uterine relaxation (tocolysis).

    • Ion Channel Modulation: Phosphorylation of

      
      -activated 
      
      
      
      channels (
      
      
      ) leads to hyperpolarization.
Secondary Mechanism: Antioxidant Activity

The phenolic moiety acts as a radical scavenger. Through a Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl donates a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable phenoxy radical. This contributes to cytoprotection in oxidative stress models.

Signal Transduction Visualization

The following diagram illustrates the molecular cascade from ligand binding to physiological response.

BetaAdrenergicPathway Ligand Cyclohexylamino-HP Phenol Beta2AR Beta-2 Adrenergic Receptor (GPCR) Ligand->Beta2AR Orthosteric Binding Gs Gs Protein (Heterotrimeric) Beta2AR->Gs GDP-GTP Exchange AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK MLCK (Inactivated) PKA->MLCK Phosphorylation Response Smooth Muscle Relaxation (Bronchodilation/Vasodilation) MLCK->Response Reduced Contractility

Caption: Signal transduction pathway for cyclohexylamino-hydroxypropyl phenols acting via the Gs-cAMP-PKA axis.

Structure-Activity Relationship (SAR) Data

The following table summarizes how structural modifications to the core scaffold impact pharmacological potency and selectivity.

Structural DomainModificationEffect on PharmacologyMechanistic Basis
N-Substituent Methyl

Cyclohexyl


-Selectivity
Bulky groups fit the large hydrophobic pocket of

-ARs, excluding

-AR binding.
Propyl Chain Ethyl

Propyl (

-Methyl)

Metabolic Stability
The

-methyl group sterically hinders MAO, preventing rapid deamination.
Aromatic Ring Catechol

Phenol

Potency,

Duration
Loss of one H-bond reduces intrinsic efficacy (partial agonism) but prevents COMT metabolism.
Chirality (1R, 2S) IsomerMaximal Activity The (R)-configuration at the

-OH is essential for optimal H-bonding with Asn293/Ser203.

Experimental Protocols

To validate the mechanism of action for this class of compounds, the following assay workflows are recommended.

Protocol A: TR-FRET cAMP Accumulation Assay

Purpose: To quantify functional agonism at the


-AR.
  • Cell Culture: Use CHO-K1 cells stably expressing human

    
    -AR.
    
  • Seeding: Plate cells at 10,000 cells/well in a 384-well white plate. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Cyclohexylamino-hydroxypropyl phenol (1 pM to 10 µM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Add 5 µL of compound to cells. Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of Eu-cryptate labeled anti-cAMP antibody.

    • Add 5 µL of d2-labeled cAMP analog.

  • Measurement: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) signals on a plate reader (Excitation: 337 nm, Emission: 620 nm & 665 nm).

  • Analysis: Calculate the HTRF ratio (665/620). A decrease in signal indicates endogenous cAMP production (competition with labeled cAMP). Plot dose-response curves to determine

    
    .
    
Protocol B: Radioligand Binding Assay (Competition)

Purpose: To determine binding affinity (


) and selectivity.
  • Membrane Prep: Harvest membranes from HEK293 cells overexpressing

    
     or 
    
    
    
    receptors.
  • Incubation:

    • Mix 10 µg membrane protein with

      
      -Iodocyanopindolol (0.2 nM), a high-affinity 
      
      
      
      -antagonist radioligand.
    • Add increasing concentrations of the test compound (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Filtration: Harvest onto GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Count radioactivity (CPM) in a gamma counter.

  • Calculation: Use the Cheng-Prusoff equation:

    
    .
    

References

  • PubChem. (2025).[1][2] Compound Summary: 4-(2-amino-1-hydroxypropyl)phenol.[2][3] National Library of Medicine. [Link]

  • Leclerc, G., et al. (1980).[4] Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry. [Link]

  • Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology. [Link]

  • DrugBank. (2025). Target: Beta-2 adrenergic receptor. [Link]

Sources

Foundational

Thermodynamic solubility of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol in water vs organic solvents

An In-depth Technical Guide to the Thermodynamic Solubility of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Solubility of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic solubility of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol, a molecule possessing functional groups pivotal to its physicochemical behavior. In the absence of extensive public data for this specific compound, this guide synthesizes foundational principles of solubility, analyzes the contributions of its constituent chemical moieties—a phenol, a secondary alcohol, a secondary amine, and a cyclohexyl group—to predict its solubility profile in aqueous and organic media. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the universally recognized shake-flask method is presented. This document is intended to serve as a robust resource for researchers in drug development, enabling a predictive understanding and a practical approach to generating critical solubility data for formulation, bioavailability, and purification processes.

Introduction: Structural Analysis and Its Implications for Solubility

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a complex organic molecule characterized by a blend of polar and nonpolar functionalities. Its structure dictates its potential for various intermolecular interactions, which are the primary determinants of solubility.

  • Polar Moieties: The phenolic hydroxyl (-OH), secondary alcohol (-OH), and secondary amine (-NH-) groups are capable of acting as both hydrogen bond donors and acceptors.[1] The presence of these groups suggests a propensity for interaction with polar solvents, particularly those that can also engage in hydrogen bonding, such as water, alcohols, and other protic solvents.[2]

  • Nonpolar Moieties: The aromatic phenol ring and the aliphatic cyclohexyl group constitute the nonpolar regions of the molecule. The bulky, hydrophobic cyclohexyl ring, in particular, is expected to significantly limit aqueous solubility.[3]

The interplay between these competing functionalities—the hydrophilic hydrogen-bonding groups and the hydrophobic hydrocarbon structures—will ultimately govern the molecule's solubility in any given solvent.

Caption: Molecular structure and key functional groups.

Theoretical Framework: The Energetics of Dissolution

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure.[4] The process is governed by the Gibbs free energy of mixing (ΔG_mix_), which must be negative for dissolution to occur spontaneously. This is a function of both enthalpy (ΔH_mix_) and entropy (ΔS_mix_).

The solubility process can be conceptualized in three steps:

  • Solute-Solute Interaction Breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together in their solid lattice (Lattice Energy).

  • Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Solute-Solvent Interaction Formation: Energy is released when the solute molecule forms new interactions with the solvent molecules.

The net enthalpy change determines whether the process is endothermic or exothermic. The ability of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol to form strong hydrogen bonds with a solvent will be a critical factor in achieving a favorable enthalpic contribution to dissolution.[2]

The Role of Solvent Polarity and Hydrogen Bonding
  • Water (Polar Protic): Water is an excellent hydrogen bond donor and acceptor. The polar groups of the target molecule will readily interact with water.[5] However, the large, nonpolar cyclohexyl and phenyl groups will disrupt water's hydrogen-bonding network, leading to an unfavorable entropic cost (hydrophobic effect). This suggests that the aqueous solubility will be low.[6]

  • Alcohols (e.g., Ethanol, Methanol - Polar Protic): These solvents can also form hydrogen bonds and have a lower polarity than water.[7] The hydrocarbon portion of the alcohol can interact more favorably with the nonpolar parts of the solute, potentially leading to higher solubility compared to water.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors.[8] They can interact with the hydroxyl and amine protons of the solute. Their ability to solvate the nonpolar regions may lead to moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They will favorably solvate the cyclohexyl and phenyl groups but cannot effectively solvate the polar hydroxyl and amine groups. Consequently, solubility in nonpolar solvents is expected to be very low.[3]

pH-Dependent Solubility

The presence of an acidic phenolic hydroxyl group (pKa ~10) and a basic secondary amine group (pKa of cyclohexylamine ~10.6) means that the solubility of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol will be highly dependent on the pH of the aqueous medium.[3]

  • In acidic solutions (pH < pKa of amine): The amine group will be protonated (-NH2+–), forming a salt. This ionized form will exhibit significantly enhanced aqueous solubility.[5]

  • In alkaline solutions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated (-O-), forming a phenoxide salt, which is also much more soluble in water than the neutral species.[9]

  • At the Isoelectric Point (pI): There will be a pH at which the molecule exists predominantly as a neutral zwitterion, where both positive and negative charges may be present or the molecule is least ionized overall. At or near this pH, aqueous solubility is expected to be at its minimum.[10]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following qualitative solubility profile is predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, pH 7 BufferLowThe large hydrophobic cyclohexyl and phenyl groups outweigh the contribution of the three polar H-bonding groups.
Aqueous Acid 0.1 M HCl (pH ~1)HighProtonation of the basic amine group forms a soluble salt.[5]
Aqueous Base 0.1 M NaOH (pH ~13)HighDeprotonation of the acidic phenol group forms a soluble phenoxide salt.[9]
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighGood balance of hydrogen bonding capability and hydrocarbon character to solvate both polar and nonpolar regions of the molecule.[7]
Polar Aprotic DMSO, DMF, AcetoneModerateStrong dipole-dipole interactions and hydrogen bond acceptance can solvate the polar groups, but may be less effective for the bulky nonpolar parts.
Nonpolar Hexane, Toluene, Diethyl EtherVery LowInability to form strong interactions with the polar -OH and -NH groups.[3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, proposed by Higuchi and Connors, is considered the "gold standard" for determining equilibrium thermodynamic solubility due to its reliability and direct measurement at saturation.[11][12]

Materials and Equipment
  • 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (solid, high purity)

  • Selected solvents (e.g., Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (incubator)

  • Analytical balance

  • pH meter

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low binding)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Sample Preparation: Add an excess amount of solid 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol to a series of vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.[11] For example, add ~10 mg of the compound to 2 mL of each solvent. For aqueous solutions, verify the pH after the addition of the compound.[13]

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium.[14] Equilibration time can vary but is often achieved within 24 to 72 hours.[13] It is recommended to sample at multiple time points (e.g., 24, 48, 72 hours) in a preliminary study to confirm that the concentration has reached a plateau.[13]

  • Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter. This step is critical to remove all undissolved solid particles.[13] Centrifugation prior to filtration can also be employed for better phase separation.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • pH Measurement: For aqueous samples, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[13]

  • Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent and temperature condition.[11]

G cluster_protocol Shake-Flask Solubility Protocol prep 1. Sample Preparation Add excess solid to solvent in vial equil 2. Equilibration Agitate at constant T (24-72h) prep->equil sediment 3. Sedimentation Let stand to allow solids to settle equil->sediment filter 4. Sampling & Filtration Withdraw supernatant, filter (0.22µm) sediment->filter dilute 5. Dilution Dilute filtrate to known volume filter->dilute quant 6. Quantification Analyze concentration via HPLC dilute->quant report 7. Reporting Calculate solubility (mg/mL) Report mean ± SD (n=3) quant->report

Caption: Experimental workflow for the shake-flask method.

Conclusion and Implications for Drug Development

Understanding the thermodynamic solubility of a drug candidate like 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a cornerstone of successful formulation development.[15] The predicted low intrinsic aqueous solubility underscores the critical need for pH modification or advanced formulation strategies (e.g., co-solvents, cyclodextrins, lipid-based systems) to achieve adequate bioavailability for oral administration.[16] The high solubility in acidic and basic conditions suggests that the compound's absorption may vary depending on the pH of different regions of the gastrointestinal tract. The moderate to high solubility in organic solvents like ethanol is advantageous for developing liquid formulations and for purification via crystallization.

The methodologies and predictive analyses presented in this guide provide a comprehensive framework for researchers to approach the solubility characterization of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol. By executing the detailed experimental protocol, drug development professionals can generate the precise, reliable data necessary to make informed decisions, mitigate development risks, and accelerate the progression of new therapeutic agents.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Al-Kindi Center for Research and Development. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]

  • Babu, R. J., & Sathigari, S. (2019). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • RSC Publishing. (2025, August 11). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs. [Link]

  • ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. [Link]

  • arXiv. (2023, August 23). Predicting Drug Solubility Using Different Machine Learning Methods -- Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Digital Discovery (RSC Publishing). (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. [Link]

  • University of Calgary. (n.d.). Ch24 : Phenols. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. [Link]

  • Solubility of Things. (n.d.). Phenylethanolamine. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)phenol. [Link]

  • MDPI. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for detection of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol Abstract This application note describes the systematic develo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Abstract

This application note describes the systematic development of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol. As a compound of interest in pharmaceutical development, possessing both a phenolic chromophore and a basic amino group, its analysis requires careful control of chromatographic parameters. This guide details the logical progression from initial analyte characterization to the final, optimized method, including column and mobile phase selection, detector optimization, and system suitability protocols. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and phosphate buffer, offering excellent peak symmetry and resolution suitable for quality control and stability testing environments. All procedures are grounded in principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Challenge

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a molecule featuring a phenol, a secondary alcohol, and a secondary amine functional group. Such multi-functional compounds are common in drug development, either as active pharmaceutical ingredients (APIs) or as critical impurities. The presence of an ionizable amino group and an acidic phenolic group means the analyte's overall charge and hydrophobicity are highly dependent on the mobile phase pH.[3] Therefore, developing a robust and reproducible HPLC method is crucial for its accurate quantification in research, development, and quality control settings.

The primary objective of this work was to establish an isocratic RP-HPLC method that is not only accurate and precise but also straightforward enough for routine use. This note serves as a comprehensive guide for researchers and analysts, explaining the causal relationships behind the methodological choices, thereby empowering them to adapt or troubleshoot the method effectively.

Foundational Strategy: Analyte-Centric Method Development

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The structure of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol dictates the entire analytical strategy.

  • Chromatographic Mode Selection: The compound possesses significant non-polar character due to the phenyl and cyclohexyl rings, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode.[4] In RP-HPLC, a non-polar stationary phase (like C18) is used with a more polar mobile phase, and retention is driven by hydrophobic interactions.

  • Detector Selection and Wavelength: The phenolic ring acts as a chromophore, allowing for straightforward detection using a UV-Vis or Diode Array Detector (DAD).[5] A preliminary scan of the analyte in the mobile phase diluent would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be near 275 nm, typical for simple phenolic compounds.

  • The Critical Role of pH: The secondary amine group (pKa typically ~9-10) will be protonated at acidic to neutral pH, while the phenolic group (pKa typically ~9-10) will be deprotonated at high pH. To ensure robust and reproducible retention and to achieve symmetrical peak shapes, the mobile phase pH must be controlled with a buffer. Operating at a pH at least 2 units away from the analyte's pKa is a general rule to ensure a single ionic form predominates. For this method, a slightly acidic pH (e.g., pH 3.0-4.0) is chosen to ensure the consistent protonation of the amine, leading to good peak shape and stable retention.

G cluster_dev Method Development Workflow Analyte Analyte Characterization (Structure, pKa, UV) Mode Select Mode: RP-HPLC (Based on Hydrophobicity) Analyte->Mode Column Select Column: C18 (General Purpose NP stationary phase) Mode->Column Detector Select Detector: UV/DAD (Phenolic Chromophore) Mode->Detector MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH, Buffer) Column->MobilePhase Detector->MobilePhase Optimization Parameter Optimization (Isocratic Hold, Flow Rate) MobilePhase->Optimization SST Define System Suitability (Based on USP <621>) Optimization->SST Validation Method Validation (ICH Q2(R2)) SST->Validation

Caption: Workflow for HPLC Method Development.

Optimized Method and Chromatographic Conditions

The systematic evaluation of column chemistry, mobile phase composition (organic modifier, buffer strength, and pH), and instrument parameters led to the following optimized conditions.

ParameterOptimized Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 275 nm
Run Time 10 minutes
Diluent Mobile Phase

Detailed Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Aqueous Component (20 mM KH₂PO₄, pH 3.0): Accurately weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter.

    • Final Mobile Phase: In a suitable container, carefully measure and mix 650 mL of the prepared phosphate buffer with 350 mL of HPLC-grade acetonitrile. Degas the final solution by sonication or helium sparging before use.

  • Standard Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of Diluent (Mobile Phase) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with Diluent. Mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with Diluent and mix thoroughly. This solution is used for system suitability and quantification.

HPLC System Setup and Operation
  • Set up the HPLC system according to the parameters listed in the optimized conditions table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test (SST) as described in the next section. The SST must pass before any sample analysis.[6]

  • Once the SST criteria are met, create a sequence for the analysis of standards and samples.

  • Inject the prepared standards and samples.

  • Integrate the resulting chromatograms to determine the peak area for the analyte.

Protocol for System Suitability Testing (SST)

System Suitability Testing is a mandatory requirement to verify that the complete analytical system (instrument, reagents, and column) is performing adequately on the day of analysis.[7][8] This protocol is based on USP General Chapter <621> Chromatography.[9][10]

  • Procedure: Inject the Working Standard Solution (50 µg/mL) five consecutive times (n=5).

  • Acceptance Criteria:

    • Repeatability (%RSD): The relative standard deviation (RSD) of the peak areas from the five replicate injections must be ≤ 2.0%.[11]

    • Tailing Factor (T): The tailing factor for the analyte peak must be ≤ 2.0.

    • Theoretical Plates (N): The column efficiency, calculated as the number of theoretical plates, must be ≥ 2000.

G Start Start Analysis Day SST_Inject Inject Standard (n=5) Start->SST_Inject Check_Criteria Evaluate SST Criteria (%RSD, Tailing, Plates) SST_Inject->Check_Criteria Pass SST Passed Check_Criteria->Pass All Criteria Met Fail SST Failed Check_Criteria->Fail Criteria Not Met Proceed Proceed with Sample Analysis Pass->Proceed Troubleshoot Troubleshoot System (Check Mobile Phase, Column, Leaks) Fail->Troubleshoot Troubleshoot->SST_Inject After Correction

Caption: Logical Flow of System Suitability Testing.

Method Validation Principles (ICH Q2(R2))

While this note details method development, a fully validated method is required for use in a regulated environment. The developed method should be subjected to validation as per ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12][13] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of excipients, impurities, and degradation products.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery studies.[2]

  • Precision: The degree of agreement among individual test results, evaluated at different levels (repeatability, intermediate precision).

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, % organic ±2%).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the RP-HPLC analysis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol. By explaining the rationale behind the selection of the stationary phase, mobile phase, and detector settings, it offers a robust starting point for researchers. The detailed protocols for solution preparation, system operation, and mandatory system suitability testing ensure that the method can be implemented reliably. This method is suitable for the routine quantitative analysis of the analyte and, following full validation, can be deployed in regulated quality control laboratories.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. [Link]

  • AssayPRISM. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • College of Agricultural & Environmental Sciences. (n.d.). Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. [Link]

  • Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • USP-NF. (2023, November 1). 〈621〉 Chromatography. [Link]

  • USPBPEP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • RSC Publishing. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubMed. (2011, September 15). Determination of some phenolic compounds in red wine by RP-HPLC: method development and validation. [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. [Link]

  • Redalyc. (n.d.). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)phenol. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)-2-methylphenol. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Scientific Research Publishing. (2017, March 29). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]

  • LCGC International. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol (CAS 108-95-2). [Link]

  • Lumen Learning. (n.d.). 14.7 Phenols | The Basics of General, Organic, and Biological Chemistry. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. [Link]

Sources

Application

Synthesis Protocol for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol Reference Standards

Introduction This application note provides a detailed, robust, and validated protocol for the synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol. This compound and its stereoisomers are of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note provides a detailed, robust, and validated protocol for the synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol. This compound and its stereoisomers are of significant interest in pharmaceutical research and development due to their structural similarity to known β-adrenergic agonists. The availability of high-purity, well-characterized reference standards is critical for the accurate quantification of active pharmaceutical ingredients (APIs), impurity profiling, and metabolic studies.

The synthetic strategy outlined herein is a three-step process commencing with the readily available starting material, 4-hydroxypropiophenone. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis and is supported by in-depth explanations of the chemical transformations and purification strategies.

Overall Synthesis Scheme

The synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is achieved through a three-step reaction sequence:

  • α-Bromination: 4-Hydroxypropiophenone is selectively brominated at the α-position to yield 2-bromo-1-(4-hydroxyphenyl)propan-1-one.

  • N-Alkylation: The α-bromo ketone intermediate is reacted with cyclohexylamine to form the corresponding α-amino ketone.

  • Reduction: The carbonyl group of the α-amino ketone is reduced to a hydroxyl group using sodium borohydride to yield the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start 4-Hydroxypropiophenone step1 α-Bromination (CuBr2, EtOAc/CHCl3) start->step1 intermediate1 2-Bromo-1-(4-hydroxyphenyl) propan-1-one step1->intermediate1 step2 N-Alkylation (Cyclohexylamine, Toluene) intermediate1->step2 intermediate2 1-(4-Hydroxyphenyl)-2- (cyclohexylamino)propan-1-one step2->intermediate2 step3 Reduction (NaBH4, Methanol) intermediate2->step3 product Crude 4-[2-(Cyclohexylamino)-1- hydroxypropyl]phenol step3->product purification Column Chromatography (Silica Gel) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Certified Reference Standard characterization->final_product

Caption: Overall workflow for the synthesis and certification of the reference standard.

Detailed Synthesis Protocol

Part 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one (Intermediate 1)

Rationale: The selective bromination at the α-position to the carbonyl group is a key step. The use of cupric bromide provides a convenient and effective method for this transformation, avoiding the direct use of elemental bromine which can be more hazardous and lead to side reactions on the activated aromatic ring.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxypropiophenone150.1715.0 g0.10
Cupric Bromide (CuBr₂)223.3544.7 g0.20
Ethyl Acetate-250 mL-
Chloroform-250 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxypropiophenone (15.0 g, 0.10 mol).

  • Add ethyl acetate (250 mL) and chloroform (250 mL) to the flask and stir until the 4-hydroxypropiophenone is completely dissolved.

  • Add cupric bromide (44.7 g, 0.20 mol) to the solution.

  • Heat the mixture to reflux (approximately 60-80°C) with vigorous stirring. The color of the reaction mixture will change from dark green to a yellowish hue as the reaction progresses.[1]

  • Maintain the reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

  • After completion of the reaction (disappearance of the starting material spot), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated cuprous bromide. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a mixture of toluene and hexane to yield 2-bromo-1-(4-hydroxyphenyl)propan-1-one as a solid.

Part 2: Synthesis of 1-(4-Hydroxyphenyl)-2-(cyclohexylamino)propan-1-one (Intermediate 2)

Rationale: This step involves the nucleophilic substitution of the bromine atom by cyclohexylamine. The reaction is carried out in a non-polar solvent like toluene, and an excess of the amine is used to act as both the nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(4-hydroxyphenyl)propan-1-one229.0722.9 g0.10
Cyclohexylamine99.1729.8 g (34.6 mL)0.30
Toluene-300 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve the 2-bromo-1-(4-hydroxyphenyl)propan-1-one (22.9 g, 0.10 mol) in toluene (300 mL).

  • Add cyclohexylamine (29.8 g, 0.30 mol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the cyclohexylammonium bromide salt.

  • Wash the filtrate with water (2 x 100 mL) to remove any remaining salts and excess cyclohexylamine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the toluene under reduced pressure to obtain the crude 1-(4-hydroxyphenyl)-2-(cyclohexylamino)propan-1-one. This intermediate can be used in the next step without further purification.

Part 3: Synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (Final Product)

Rationale: The final step is the reduction of the ketone to a secondary alcohol. Sodium borohydride is a mild and selective reducing agent that is well-suited for this transformation, as it will not reduce other functional groups present in the molecule.[2][3] The reaction is typically carried out in a protic solvent like methanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Hydroxyphenyl)-2-(cyclohexylamino)propan-1-one247.3424.7 g0.10
Sodium Borohydride (NaBH₄)37.837.6 g0.20
Methanol-400 mL-
1M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • Dissolve the crude 1-(4-hydroxyphenyl)-2-(cyclohexylamino)propan-1-one (24.7 g, 0.10 mol) in methanol (400 mL) in a 1 L round-bottom flask and cool the solution to 0-5°C in an ice bath.

  • Slowly add sodium borohydride (7.6 g, 0.20 mol) to the solution in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is approximately 6-7.

  • Remove the methanol under reduced pressure.

  • Add water (200 mL) to the residue and basify with a saturated sodium bicarbonate solution to a pH of 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol.

Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the final product as a white to off-white solid.

Characterization of the Reference Standard:

The identity and purity of the synthesized 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol should be confirmed by a battery of analytical techniques.

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals corresponding to the aromatic protons, the cyclohexyl protons, the methine protons, and the methyl group.
¹³C NMR Structural confirmationResonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (e.g., >98%).
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Cupric bromide is harmful if swallowed and is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Chloroform is a suspected carcinogen. Handle with extreme care.

  • Cyclohexylamine is corrosive and flammable.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol. By following these detailed steps, researchers can produce a high-purity reference standard essential for various applications in drug development and analytical chemistry. The validation of the final product using the described characterization techniques will ensure its suitability for use as a certified reference material.

References

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Waters Corporation. (n.d.). Determination of Beta-Adrenergic Receptor Agonists in Animal Tissues and Urine Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Chen, P., et al. (2022). Simultaneous determination of eight β-adrenergic agonists in human urine by an isotope dilution-online clean-up system coupled with liquid chromatography-tandem mass spectrometry. Chemosphere, 299, 134778.
  • PrepChem. (n.d.). Synthesis of alpha-bromo-4-hydroxyacetophenone. Retrieved from [Link]

  • Google Patents. (1985). Preparation of 4-hydroxy-alpha-bromopropiophenone. (JPS60188344A).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

Sources

Method

A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a highly selective and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol in human plasma. Developed for researchers in pharmaceutical and clinical settings, this protocol provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized instrumental parameters. The methodology is designed to deliver high sensitivity, accuracy, and reproducibility, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The narrative explains the scientific rationale behind key procedural choices, ensuring users can adapt and troubleshoot the method effectively.

Introduction: The Need for a Validated Bioanalytical Method

The quantification of drug candidates and their metabolites in biological matrices is a cornerstone of drug development, providing critical data for assessing absorption, distribution, metabolism, and excretion (ADME) profiles.[1] 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol, a compound featuring both a phenolic hydroxyl group and a secondary amine, requires a bioanalytical method that can overcome the challenges posed by complex matrices like human plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and selectivity.[1]

This guide provides a detailed protocol grounded in established bioanalytical principles, moving beyond a simple list of steps to explain the causality behind the selection of extraction techniques, chromatographic conditions, and mass spectrometric parameters.

Analyte Characteristics and Mass Spectrometry Strategy

A successful LC-MS/MS method begins with a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

PropertyValueSource / Method
Chemical Structure N/A
Molecular Formula C₁₅H₂₃NO₂N/A
Molecular Weight 249.35 g/mol Calculated
Monoisotopic Mass 249.1729 DaCalculated
Key Functional Groups Phenolic hydroxyl, secondary alcohol, secondary amineStructural Analysis
Ionization Strategy: Electrospray Ionization (ESI)

The presence of a secondary amine group makes 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol an ideal candidate for positive ion electrospray ionization (ESI+). In an acidic mobile phase, this amine is readily protonated, forming a stable positive ion ([M+H]⁺) in the gas phase, which is essential for sensitive mass spectrometric detection.

Multiple Reaction Monitoring (MRM) for Selectivity

To achieve high selectivity and minimize interferences from the plasma matrix, detection is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific, stable fragment ions (product ions) in the third quadrupole.

  • Precursor Ion ([M+H]⁺): Based on the monoisotopic mass, the target precursor ion is m/z 250.2 .

  • Product Ions: Collision-induced dissociation (CID) is predicted to induce fragmentation at several key points. The most likely and stable product ions arise from the cleavage of the propyl chain and loss of the cyclohexylamino moiety. Two robust transitions are selected: one for quantification (Quantifier) and one for confirmation (Qualifier).

Table 2: Predicted MRM Transitions

TransitionPrecursor Ion (m/z)Product Ion (m/z)RoleRationale for Fragmentation
MRM 1 250.2121.1Quantifier Cleavage of the C-C bond adjacent to the hydroxyl group, resulting in a stable benzylic cation.
MRM 2 250.2103.1Qualifier Loss of water from the benzylic cation formed in the primary fragmentation.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the entire analytical process.

Visualization of the Analytical Workflow

The overall experimental procedure is summarized in the diagram below.

LCMS_Workflow Sample 1. Plasma Sample Aliquot (e.g., 100 µL) IS 2. Add Internal Standard Sample->IS Pretreat 3. Acidify & Dilute (e.g., with 4% H₃PO₄) IS->Pretreat SPE_Load 4. Load onto SPE Plate Pretreat->SPE_Load SPE_Wash1 5. Wash 1 (Acidic Wash) SPE_Load->SPE_Wash1 SPE_Wash2 6. Wash 2 (Organic Wash) SPE_Wash1->SPE_Wash2 SPE_Elute 7. Elute Analyte SPE_Wash2->SPE_Elute Drydown 8. Evaporate to Dryness SPE_Elute->Drydown Reconstitute 9. Reconstitute in Mobile Phase A Drydown->Reconstitute LCMS 10. LC-MS/MS Injection Reconstitute->LCMS Data 11. Data Acquisition (MRM Mode) LCMS->Data Integration 12. Peak Integration Data->Integration CalCurve 13. Calibration Curve (Linear Regression) Integration->CalCurve Quant 14. Quantify Unknowns CalCurve->Quant

Caption: Workflow for quantification of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol.

Materials and Reagents
  • Reference Standards: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol-d11.

  • Solvents: LC-MS grade methanol, acetonitrile, and water (Honeywell or equivalent).[2]

  • Reagents: Formic acid (≥99%) and phosphoric acid (≥85%).

  • Human Plasma: K₂EDTA-anticoagulated, sourced from an accredited supplier.

  • SPE Plates: Mixed-Mode Cation Exchange (MCX) SPE plates (e.g., Waters Oasis MCX µElution Plate).

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and SIL-IS into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.[3]

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create working solutions for spiking calibration curve (CAL) standards and QCs.

  • Calibration (CAL) Standards and QCs: Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve (e.g., 8 non-zero standards) and at least three levels of QCs (low, medium, high).

Protocol 2: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol is designed for a 96-well plate format for higher throughput.

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (CAL, QC, or unknown), add 25 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step lyses plasma proteins and ensures the analyte's amine group is protonated for binding to the SPE sorbent.

  • SPE Plate Conditioning: Condition the Oasis MCX plate wells by passing 200 µL of methanol followed by 200 µL of water. Do not allow the wells to dry.

  • Loading: Load the entire pre-treated sample (~325 µL) onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Washing:

    • Wash 1 (Aqueous): Add 200 µL of 2% formic acid in water. This removes polar interferences.

    • Wash 2 (Organic): Add 200 µL of methanol. This removes non-polar, non-basic interferences. The analyte is retained by strong ionic bonds.

  • Elution: Place a clean collection plate inside the vacuum manifold. Add 2 x 50 µL aliquots of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte's amine, disrupting the ionic bond and allowing for elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[4] Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This step concentrates the sample and ensures compatibility with the LC system.[4]

Protocol 3: LC-MS/MS Instrumental Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

Table 3: Liquid Chromatography (LC) Conditions

ParameterRecommended ConditionRationale
LC System Agilent 1290 Infinity II or equivalent[2]High-performance system for robust separation.
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar analytes. Sub-2-µm particles offer high efficiency.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape and ESI+ efficiency.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good elution strength and low viscosity.[6]
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with on-column loading.
Gradient Program Time (min)% B
0.05
0.55
3.095
4.095
4.15
5.05

Table 4: Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
MS System Agilent 6470 Triple Quadrupole or equivalent[2]
Ionization Mode ESI, Positive Ion
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage +3500 V
MRM Transitions Analyte: 250.2 → 121.1 (Quantifier), 250.2 → 103.1 (Qualifier) SIL-IS: (Adjust for mass shift, e.g., 261.2 → 121.1)
Collision Energy Optimize empirically for each transition (start around 15-25 eV).
Dwell Time 100 ms

Method Validation and Trustworthiness

To ensure the reliability of the data, the method must be validated according to regulatory guidelines from bodies like the FDA or EMA.[6] A validated method is a self-validating system. Key parameters to assess include:

  • Selectivity and Specificity: No significant interfering peaks should be present at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should demonstrate linearity (e.g., R² > 0.99) over the expected concentration range.[6]

  • Accuracy and Precision: The intra-day and inter-day precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification), and accuracy (%Bias) should also be within these limits.[7][8]

  • Matrix Effect: Assesses the ion suppression or enhancement caused by co-eluting components from the plasma.

  • Recovery: The efficiency of the SPE process should be consistent and reproducible.[8]

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol in human plasma. By leveraging a selective SPE cleanup protocol with optimized chromatographic and mass spectrometric conditions, this method is designed to provide the high-quality data required for critical decision-making in drug development. The detailed protocols and scientific rationale empower researchers to implement and adapt this method with confidence.

References

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10:277. [Link]

  • Grimm, M., et al. (2024). Development and validation of a LC-MS/MS method for the quantification of phenolic compounds in human saliva after intake of a procyanidin-rich pine bark extract. Journal of Pharmaceutical and Biomedical Analysis, 239, 115914. [Link]

  • Rocchetti, M., et al. (2024). Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours. MDPI. [Link]

  • de Andrade, J., et al. (2024). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Bioanalysis. [Link]

  • Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Phenomenex. [Link]

  • Tzima, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 2. [Link]

  • Micić, T., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1450. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Amino-1-hydroxypropyl)phenol. PubChem. [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Technologies. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

Sources

Application

Thin Layer Chromatography (TLC) separation of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Executive Summary This application note details a robust Thin Layer Chromatography (TLC) protocol for the separation and identification of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (hereafter referred to as Target An...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Thin Layer Chromatography (TLC) protocol for the separation and identification of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (hereafter referred to as Target Analyte A ). This compound, structurally characteristic of


-adrenergic agonist intermediates (resembling a cyclohexyl analog of isoxsuprine or ritodrine metabolites), presents specific chromatographic challenges due to its amphoteric nature  (containing both a phenolic hydroxyl and a secondary amine).

Standard silica gel chromatography often yields "tailed" or streaked spots for such compounds due to strong ionic interactions between the basic amine and acidic silanol groups. This protocol utilizes a basified mobile phase system to suppress ionization, ensuring sharp band resolution (


) and high sensitivity.

Physicochemical Analysis & Chromatographic Logic

To design a self-validating protocol, we must first understand the molecular behavior of the analyte on the stationary phase.

FeatureChemical CharacteristicChromatographic ConsequenceSolution
Phenol Moiety Weakly Acidic (

)
Hydrogen bonding with silica; UV active (254 nm).Polar mobile phase component (MeOH) required.
Secondary Amine Basic (

)
Critical Issue: Protonates on acidic silica, causing severe tailing/streaking.Mobile Phase Modifier: Addition of Ammonia (

) or Triethylamine (TEA) to deprotonate silanols and the amine.
Alkyl Chain Hydrophobic (Cyclohexyl + Propyl)Provides lipophilicity.Requires non-polar solvent (Ethyl Acetate or Toluene) to migrate the spot up the plate.
The "Silanol Effect" and Modifier Strategy

The diagram below illustrates the mechanistic logic behind the chosen mobile phase. Without a base modifier, the amine "sticks" to the silica. By adding Ammonia, we create a competitive environment that frees the analyte.

SilanolEffect cluster_0 Standard Silica (Acidic Surface) cluster_1 Basified Mobile Phase (Optimized) Silica Silanol Groups (Si-OH) Interaction Strong Ionic Bond (Tailing) Silica->Interaction Analyte Analyte (R-NH2+) Analyte->Interaction Ammonia Modifier (NH3) Interaction->Ammonia Add Modifier SilicaMod Silanol (Si-O- NH4+) Ammonia->SilicaMod Blocks Sites AnalyteFree Analyte (Free Base) Migration Clean Migration (Sharp Band) AnalyteFree->Migration

Caption: Mechanism of amine tailing suppression using ammonia to block active silanol sites.

Materials & Reagents

  • Stationary Phase: Merck Silica Gel 60

    
     Aluminum or Glass sheets (
    
    
    
    cm).
    • Note: Aluminum sheets are preferred for ease of cutting, but glass offers superior optical flatness for densitometry.

  • Solvents (Analytical Grade):

    • Ethyl Acetate (EtOAc)

    • Methanol (MeOH)

    • Ammonium Hydroxide (25%

      
      )
      
    • Dichloromethane (DCM) - for sample dissolution if needed.

  • Visualization Reagents:

    • Primary: UV Lamp (Shortwave 254 nm).

    • Secondary (Specific): Pauly’s Reagent (Sulfanilic acid + Sodium Nitrite) – specific for phenols (turns Red/Orange).

    • Tertiary (General): Iodine Chamber.[1]

Detailed Protocol

Step 1: Mobile Phase Preparation

The optimized mobile phase utilizes a polarity mixture that balances the migration of the hydrophobic cyclohexyl group and the polar phenol/hydroxyl groups.

  • Composition: Ethyl Acetate : Methanol : Ammonium Hydroxide (25%)

  • Ratio: 80 : 15 : 5 (v/v/v)

  • Preparation:

    • Mix EtOAc and MeOH first.

    • Add

      
       last (to prevent phase separation or salt precipitation).
      
    • Shake vigorously and allow to degas for 5 minutes.

Step 2: Sample Preparation
  • Standard Stock: Dissolve 10 mg of Target Analyte A in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute 1:10 to obtain 100 µg/mL.

  • Test Sample: Extract or dissolve matrix in Methanol. Centrifuge at 10,000 rpm if particulate matter is present.

Step 3: Plate Activation & Application
  • Pre-washing: (Optional but recommended for trace analysis) Develop the empty plate in Methanol to the top and dry. This removes binder impurities.

  • Activation: Heat plate at 110°C for 30 minutes. Store in a desiccator.

  • Application: Apply 5 µL - 10 µL of sample as a band (not a spot) utilizing a Linomat or capillary tube. Bands provide better resolution than spots.

    • Position: 15 mm from the bottom edge.

    • Spacing: 10 mm between tracks.

Step 4: Chromatographic Development
  • Chamber Saturation: Line a twin-trough chamber with filter paper. Pour 20 mL of mobile phase over the paper and into the trough. Close lid and equilibrate for 20 minutes .

    • Why? Saturation prevents "edge effects" (smiling bands) and ensures reproducible

      
       values.
      
  • Development: Place the plate in the chamber. Allow solvent to migrate until the front reaches 80% of the plate height (~7-8 cm for a 10 cm plate).

  • Drying: Remove plate and dry in a stream of warm air (hairdryer) or fume hood for 5 minutes to remove all traces of Ammonia (essential before colorimetric detection).

Step 5: Detection & Visualization
MethodObservationSpecificity
UV 254 nm Dark spot on bright green background (Fluorescence Quenching).Non-specific (detects aromatic ring).
Pauly's Reagent Bright Red / Orange azo-dye spot. High Specificity for Phenols (Tyrosine-like moieties).
Ninhydrin Faint Purple/Pink (requires heating).Specific for Amines (less sensitive for secondary amines than primary).

Protocol for Pauly's Reagent (Diazo Coupling):

  • Solution A: 0.5% Sulfanilic acid in 10% HCl.

  • Solution B: 5% Sodium Nitrite (

    
    ) in water (Freshly prepared).
    
  • Solution C: 10% Sodium Carbonate (

    
    ) in water.
    
  • Mix: 1 part A + 1 part B. Spray plate.

  • Activate: Immediately spray with Solution C (Alkaline coupling).

  • Result: The phenol moiety couples to form a red azo dye.[2]

Workflow Visualization

Sources

Method

Application Note: Storage and Handling of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol Standards

This Application Note and Protocol guide details the storage, handling, and stability requirements for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , a specialized reference standard used in pharmaceutical analysis. Int...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the storage, handling, and stability requirements for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , a specialized reference standard used in pharmaceutical analysis.

Introduction & Chemical Identity

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is a secondary amine derivative structurally related to sympathomimetic agents and


-adrenergic agonists (e.g., Isoxsuprine, Ractopamine). It is primarily utilized as a Reference Standard  for identifying impurities, metabolites, or degradation products in pharmaceutical development.

Due to the presence of a phenolic hydroxyl group and a secondary amine , this compound exhibits significant sensitivity to environmental factors. Its integrity is compromised by oxidation (forming quinones), light exposure, and moisture absorption. This guide provides a rigorous, self-validating protocol to ensure the analytical reliability of this standard.

Chemical Structure & Properties
PropertyDetail
Chemical Name 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (often supplied as HCl salt)
Molecular Formula

(Free Base)
Molecular Weight ~249.35 g/mol (Free Base) / ~285.81 g/mol (HCl Salt)
Key Functional Groups Phenol (Oxidation prone), Secondary Amine (Basic, salt-forming), Secondary Alcohol
pKa (Calculated) Phenol: ~9.8, Amine: ~10.1
Solubility Soluble in Methanol, DMSO, Water (pH dependent)

Critical Stability Factors

To maintain the "Scientific Integrity" of your analytical results, you must mitigate three primary degradation pathways.

A. Oxidative Instability (The "Pinking" Effect)

The phenolic moiety is electron-rich and susceptible to auto-oxidation, especially at alkaline pH or in the presence of trace metals.

  • Mechanism: Radical abstraction of the phenolic hydrogen leads to quinone methide formation.

  • Visual Indicator: The white powder turns pink, tan, or brown.

  • Prevention: Store under inert atmosphere (Argon/Nitrogen).

B. Hygroscopicity

As an amine salt (typically Hydrochloride), the standard is hygroscopic.

  • Impact: Absorbed water alters the effective mass, leading to assay errors during weighing.

  • Prevention: Equilibrate to room temperature in a desiccator before opening.

C. Photochemical Degradation

UV-VIS light can catalyze the oxidation of the phenol ring and the cleavage of the benzylic C-N bond.

  • Prevention: Use amber glassware exclusively.

Storage Protocol

This protocol follows a "Cold-Chain, Dry-Chain" logic to maximize shelf life.

Diagram: Storage & Handling Logic

StorageProtocol Receipt Receipt of Standard (Check Temp & Seal) Inspection Visual Inspection (White/Off-white Powder) Receipt->Inspection Pass Storage Long-Term Storage (-20°C, Dark, Desiccated) Inspection->Storage Usage Usage Event Storage->Usage Equilibration Equilibrate to RT (Desiccator, 30-60 min) Usage->Equilibration Critical Step Weighing Weighing (Static-Free, <50% RH) Equilibration->Weighing Reconstitution Reconstitution (Degassed MeOH/DMSO) Weighing->Reconstitution Aliquot Aliquot & Re-Freeze (Single-Use Vials, -80°C) Reconstitution->Aliquot Aliquot->Storage Return Stock

Caption: Logical workflow for the receipt, storage, and reconstitution of phenolic amine standards to prevent degradation.

Detailed Storage Steps
  • Long-Term Storage:

    • Temperature: Store at -20°C ± 5°C .

    • Container: Keep in the original manufacturer's vial, tightly sealed with a PTFE-lined cap.

    • Secondary Containment: Place the vial inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves) to create a micro-environment of near-zero humidity.

    • Light: Ensure the secondary container is opaque or amber.

  • Short-Term (Working) Storage:

    • Solutions in Methanol or DMSO can be stored at 2-8°C for up to 1 week .

    • For longer stability (>1 week), store solutions at -80°C .

Handling & Reconstitution Protocol

Objective: Prepare a primary stock solution (1.0 mg/mL) with <0.5% degradation.

Reagents Required[3][4][5][6]
  • Solvent: HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).

  • Inert Gas: Nitrogen or Argon stream.

  • Glassware: Amber volumetric flasks (Class A).

Step-by-Step Methodology
Step 1: Thermal Equilibration (Crucial)

Do NOT open the cold vial immediately.

  • Remove the vial from the -20°C freezer.

  • Place it in a desiccator at room temperature (20-25°C).

  • Allow it to stand for 45–60 minutes .

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, instantly altering the water content and potentially initiating hydrolysis.

Step 2: Weighing
  • Use an analytical balance (readability 0.01 mg).

  • Use an anti-static gun or ionizer if the powder appears static-charged (common for amine salts).

  • Weigh approximately 10 mg of the standard into a tared weighing boat.

  • Record the exact weight (

    
    ).
    
Step 3: Dissolution
  • Transfer

    
     to a 10 mL amber volumetric flask.
    
  • Add approximately 7 mL of degassed Methanol.

    • Note: Sonicate briefly (30-60 seconds) if dissolution is slow. Avoid prolonged sonication which generates heat.

  • Dilute to volume with Methanol.

  • Purge the headspace of the flask with a gentle stream of Nitrogen/Argon for 10 seconds before capping.

    • Why? Displaces oxygen to prevent phenolic oxidation during storage.

Step 4: Aliquoting
  • If not using the entire stock immediately, divide into single-use aliquots (e.g., 500 µL) in amber HPLC vials.

  • Store aliquots at -80°C . Avoid freeze-thaw cycles.

Analytical Verification (HPLC-UV)

To verify the integrity of the standard before use in critical assays, use the following generic conditions suitable for phenolic amines.

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Amine/Aromatic) and 280 nm (Phenol)
Expected Purity > 98.0% (Area %)

Pass/Fail Criteria:

  • Pass: Single main peak >98%.

  • Fail: Presence of a new peak (RRT ~0.8-0.9 or ~1.1) indicating oxidation (quinone) or hydrolysis. Discoloration of solution is an immediate fail.

Safety & Toxicology

  • Hazard Classification: Treat as Acute Toxic (Oral/Inhalation) and Irritant (Skin/Eye).

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Inhalation: Handle strictly within a chemical fume hood to prevent inhalation of dust.

  • First Aid: In case of skin contact, wash immediately with soap and water. Phenolic compounds can absorb through skin; monitor for systemic toxicity.

References

  • Yale Environmental Health & Safety. (2022).[1] Phenol Standard Operating Procedure. Yale University.[1] Retrieved from [Link][1]

  • PubChem. (2025). 4-(2-Amino-1-hydroxypropyl)phenol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemistry Council. (1994). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • LSU Health Sciences Center. (n.d.). SOP for the Safe Use of Phenol and Phenol Solutions. Retrieved from [Link]

Sources

Application

Application Note: UV Spectrophotometric Analysis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (Isoxsuprine Hydrochloride)

[1][2][3] Introduction & Scope 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , commonly known as Isoxsuprine Hydrochloride , is a beta-adrenergic agonist used primarily as a vasodilator in the treatment of cerebral and p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Scope

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , commonly known as Isoxsuprine Hydrochloride , is a beta-adrenergic agonist used primarily as a vasodilator in the treatment of cerebral and peripheral vascular diseases and for the arrest of premature labor.[1][2]

This application note details a robust, Direct UV Spectrophotometric Method for the quantification of Isoxsuprine HCl in bulk drug substances and pharmaceutical dosage forms (tablets/injections). Unlike complex chromatographic techniques, this method leverages the intrinsic chromophoric properties of the phenolic moiety, offering a rapid, cost-effective, and "self-validating" protocol suitable for routine Quality Control (QC).

Key Technical Specifications
  • Analyte: Isoxsuprine Hydrochloride (

    
    )[1]
    
  • Method Type: Direct UV Absorption Spectrophotometry[1][2]

  • Detection Wavelength (

    
    ):  274 nm[1]
    
  • Solvent Matrix: 0.1 N Hydrochloric Acid (HCl)[1][2][3]

  • Linearity Range: 10 – 60 µg/mL[1][2]

Scientific Principle (The "Why")

The UV absorption of Isoxsuprine is driven by its phenolic pharmacophore .

  • Chromophore: The benzene ring substituted with a hydroxyl group (phenol) and an alkyl chain acts as the primary chromophore.

  • Electronic Transitions: The absorption at 274 nm corresponds to the

    
     transition of the aromatic ring.
    
  • Solvent Effect: We utilize 0.1 N HCl as the solvent.[1][2]

    • Solubility: The amine group is protonated in acidic conditions, ensuring complete dissolution of the hydrochloride salt.

    • Spectral Stability: Acidic pH suppresses the ionization of the phenolic hydroxyl group (pKa ~9.8), preventing bathochromic shifts associated with phenolate formation and ensuring a stable, reproducible

      
      .
      

Materials & Apparatus

Reagents[1][2][3][4][5][6][7][8]
  • Isoxsuprine HCl Reference Standard: Purity

    
     99.0%.[1][2]
    
  • Hydrochloric Acid (HCl): Analytical Grade.[1][2]

  • Distilled/Deionized Water: Conductivity

    
    .[1][2]
    
  • Methanol: Spectroscopic grade (optional co-solvent for tablet extraction).[1][2]

Apparatus
  • Double-beam UV-Visible Spectrophotometer: Bandwidth

    
     2 nm (e.g., Shimadzu UV-1800 or equivalent).[1][2]
    
  • Quartz Cuvettes: 1 cm path length (Matched pair).

  • Ultrasonic Bath: For sample extraction.[1][2]

  • Filtration Assembly: 0.45 µm Nylon syringe filters.[1][2]

Experimental Protocol

Preparation of Solutions[1][2][7][9]
A. Solvent Preparation (0.1 N HCl)

Dilute 8.5 mL of concentrated HCl (37%) to 1000 mL with distilled water.[1][2]

B. Standard Stock Solution (1000 µg/mL)
  • Weigh accurately 100 mg of Isoxsuprine HCl Reference Standard.[1][2]

  • Transfer to a 100 mL volumetric flask.

  • Add ~60 mL of 0.1 N HCl and sonicate for 10 minutes to dissolve.

  • Make up to volume with 0.1 N HCl.

C. Working Standard Solutions

Prepare a series of dilutions from the Stock Solution to bracket the expected sample concentration.

Working Std IDVolume of Stock (mL)Final Volume (mL)Concentration (µg/mL)
WS-11.010010
WS-22.010020
WS-33.010030
WS-44.010040
WS-55.010050
WS-66.010060
Sample Preparation (Tablets)

Target Concentration: 40 µg/mL

  • Weigh & Powder: Weigh 20 tablets and calculate the average weight. Grind to a fine powder.

  • Extraction: Weigh powder equivalent to 40 mg of Isoxsuprine HCl.

  • Dissolution: Transfer to a 100 mL volumetric flask. Add 70 mL of 0.1 N HCl .

  • Sonication: Sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug from excipients.

  • Dilution: Make up to volume with 0.1 N HCl. Mix well.

  • Filtration: Filter through Whatman No. 41 filter paper or a 0.45 µm syringe filter. Discard the first 5 mL of filtrate (to saturate the filter).

  • Final Dilution: Pipette 10 mL of the clear filtrate into a 100 mL volumetric flask and make up to volume with 0.1 N HCl. (Final Conc: ~40 µg/mL).[1][2]

Measurement Procedure[1][2][4][6][7][10]
  • Baseline Correction: Set the spectrophotometer to scan from 200 nm to 400 nm. Perform baseline correction using 0.1 N HCl in both sample and reference cuvettes.[1][2]

  • Spectrum Scan: Scan the WS-4 (40 µg/mL) standard to confirm

    
     is at 274 ± 1 nm .
    
  • Photometric Mode: Set the instrument to "Photometric" or "Fixed Wavelength" mode at 274 nm .

  • Analysis: Measure the absorbance of:

    • Blank (0.1 N HCl)[1]

    • Working Standards (WS-1 to WS-6)[1][2]

    • Sample Solution (in triplicate)

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following "System Suitability" criteria before data is accepted.

A. Linearity & Range

Plot Absorbance (


) vs. Concentration (

).
  • Acceptance Criteria: Coefficient of Determination (

    
    ) 
    
    
    
    .[1][2][4][5][6][7][8]
  • Regression Equation:

    
    [1][2]
    
B. Precision (Repeatability)

Analyze the WS-4 (40 µg/mL) solution six times.

  • Acceptance Criteria: % RSD of Absorbance

    
    .[1][2][8]
    
C. Accuracy (Recovery Studies)

Spike pre-analyzed sample powder with pure standard at 80%, 100%, and 120% levels.

  • Acceptance Criteria: % Recovery between 98.0% – 102.0%.

D. Specificity (Interference Check)

Scan the excipient placebo (if available). It should show negligible absorbance (< 0.01 AU) at 274 nm.[1][2]

Data Analysis & Calculation

Calculate the concentration of Isoxsuprine HCl in the sample using the regression equation generated from the standards.


[1][2]

For Tablets (Assay %):



  • 
    : Concentration from curve (µg/mL)
    
  • 
    : Dilution Factor (10 in this protocol)[1]
    
  • 
    : Initial volume (100 mL)
    
  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    : Average weight of a tablet
    
  • 
    : Weight of powder taken
    

Workflow Visualization

Isoxsuprine_Analysis Decision Decision Critical Critical Output Output Start Start Analysis StdPrep Prepare Standards (10-60 µg/mL in 0.1 N HCl) Start->StdPrep SamplePrep Prepare Sample (Extract Tablet Powder -> Filter -> Dilute) Start->SamplePrep ScanStd Scan Standard (200-400 nm) StdPrep->ScanStd MeasureAbs Measure Absorbance (Standards & Samples) SamplePrep->MeasureAbs CheckMax Check λmax at 274 nm? ScanStd->CheckMax CheckMax->MeasureAbs Yes Fail Investigate: 1. pH of Solvent 2. Lamp Quality CheckMax->Fail No (Shift observed) LinearityCheck R² ≥ 0.999? MeasureAbs->LinearityCheck CalcConc Calculate Concentration using Regression Eq LinearityCheck->CalcConc Yes FailLin Recalibrate: Check Pipetting/Dilutions LinearityCheck->FailLin No Result Report Assay % CalcConc->Result

Caption: Logical workflow for Isoxsuprine HCl analysis, incorporating "Go/No-Go" decision nodes for system suitability validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Baseline Lamp instability or dirty cuvettes.[1][2]Allow 30 min warm-up; clean cuvettes with methanol.

Shift (> 2 nm)
pH variation in solvent.[1][2]Ensure 0.1 N HCl is correctly prepared. Neutral water causes shifts.[1][2]
Low Recovery (< 95%) Incomplete extraction from tablet matrix.[1][2]Increase sonication time; ensure filter is not adsorbing drug (discard first 5 mL).
Non-Linearity Concentration too high (Beer's Law deviation).[1][2]Dilute samples to stay within 0.2 – 0.8 Absorbance units.[1][2]

References

  • Dolly, A., Mishra, P., & Jain, N. K. (2007).[1][3] New Spectrophotometric Method for Determination of Isoxsuprine Hydrochloride in Tablets. TSI Journals.

  • Mekkawy, H. A., et al. (2006).[1][2] Kinetic Spectrophotometric Determination of Isoxsuprine in Dosage Forms Through Derivatisation with 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole. Scientia Pharmaceutica.[1][2][6]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11099, Isoxsuprine. [1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Resolution Separation of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Status: Active Guide Ticket ID: TS-HPLC-AMINE-004 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: TS-HPLC-AMINE-004 Assigned Scientist: Dr. A. Vance, Senior Application Specialist Target Analyte: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (Synonyms: Isoxsuprine Impurity B, Des-phenoxyethyl isoxsuprine)[1]

Executive Summary

You are likely encountering severe peak tailing (


) or poor resolution from the parent drug (Isoxsuprine) when analyzing 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol .[1]

This molecule presents a classic "chromatographic double-bind":

  • Secondary Amine (

    
    ):  At standard acidic pH, it is positively charged, interacting aggressively with residual silanols on the column stationary phase.
    
  • Phenol Group (

    
    ):  Requires specific pH control to prevent ionization variances that broaden peaks.[1]
    
  • Cyclohexyl Steric Bulk: While it adds hydrophobicity, it does not sufficiently shield the amine from silanol interactions.

This guide provides self-validating protocols to achieve a Gaussian peak shape (


) and critical resolution (

).

Module 1: Troubleshooting Peak Tailing (The Silanol Interaction)

User Question: "My peak looks like a shark fin. The tailing factor is 2.3. I'm using a standard C18 column with Water/Acetonitrile. How do I fix this?"

The Mechanism

Tailing in this molecule is caused by Cation Exchange . At pH 3–7, the residual silanols (


) on the silica surface act as cation exchangers for the protonated amine (

).[1]
Diagnostic Workflow

Use the following decision tree to diagnose and fix the tailing issue.

TailingFix Start START: Asymmetry > 1.3 CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 CheckPH->LowPH Acidic MidPH pH 3.0 - 8.0 CheckPH->MidPH Neutral HighPH pH > 9.5 CheckPH->HighPH Basic BufferConc Increase Buffer Strength (>25mM) LowPH->BufferConc Ion Suppression AddTEA Add 0.1% TEA (Silanol Blocker) MidPH->AddTEA Quick Fix ChangeCol Switch to Hybrid Column (e.g., XBridge/Gemini) MidPH->ChangeCol Robust Fix Success Protocol Validated HighPH->Success Amine Neutralized Result Peak Symmetrical? AddTEA->Result ChangeCol->Result BufferConc->Result Result->ChangeCol No Result->Success Yes

Figure 1: Decision matrix for eliminating peak tailing in amino-phenol analytes.

Corrective Protocol: The "Silanol Blocker" Method

If you cannot change your column, you must competitively block the silanols.

  • Preparation: Prepare Mobile Phase A (Buffer).

  • Additive: Add Triethylamine (TEA) at a concentration of 0.1% (v/v) (1 mL per Liter).

  • pH Adjustment (Critical): You MUST adjust the pH after adding TEA. The TEA will spike the pH to ~10. Adjust back to pH 3.0 using Phosphoric Acid (

    
    ).[1]
    
    • Why: At pH 3.0, the TEA is protonated (

      
      ). It floods the column and binds to the silanols, effectively "capping" them so your analyte cannot bind.
      
  • Equilibration: Flush column for 20 column volumes. TEA takes time to saturate the surface.

Module 2: Improving Resolution (Selectivity Optimization)

User Question: "The peak is sharp now, but it co-elutes with the main Isoxsuprine peak or other impurities. How do I separate them?"

The Mechanism

Separation of the impurity (des-phenoxyethyl analog) from the parent drug relies on exploiting the difference in hydrophobicity. The parent drug (Isoxsuprine) has a phenoxyethyl group, making it significantly more hydrophobic than the target impurity.

Optimization Table
VariableAdjustmentEffect on Target MoleculeRecommendation
Organic Modifier Methanol vs. ACNMethanol provides better selectivity for protic compounds (phenols/amines) due to H-bonding capability.[1]Switch to Methanol. ACN often collapses the resolution between similar amines.
Gradient Slope Shallow (e.g., 5% to 30% B)[1]The target impurity is more polar. A shallow start is required to retain it while eluting salts.[1]Start at 5% Org, hold 2 min, ramp to 40% over 20 min.
Ion Pairing HexanesulfonateIncreases retention of the amine significantly without affecting neutrals.Use only if R < 1.5. Add 5mM Sodium Hexanesulfonate.[1]
Standardized Resolution Protocol (SRP-04)

Objective: Separate 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol from Isoxsuprine HCl.

  • Column: C18 End-capped (L1),

    
     mm, 5 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).[1]
  • Mobile Phase A: 50 mM Potassium Phosphate (pH 3.0) + 0.1% TEA.[1]

  • Mobile Phase B: Methanol.[1][2]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C (Control is vital; higher temp reduces tailing but lowers resolution).

Gradient Program:

  • 0.0 min: 90% A / 10% B (Force retention of the polar impurity).

  • 5.0 min: 90% A / 10% B (Isocratic hold).

  • 25.0 min: 40% A / 60% B (Elute parent drug).

  • 30.0 min: 10% A / 90% B (Wash).

Module 3: Advanced Column Selection

User Question: "I am developing a new method and want to buy the perfect column for this. What do you recommend?"

For amino-phenols, standard silica C18 columns are often insufficient due to the silanol activity described in Module 1.[1]

Column TechnologySuitabilityWhy?
Traditional C18 LowRequires TEA or Ion Pairing to prevent tailing.[1]
Base-Deactivated Silica (BDS) MediumChemically treated to reduce silanol activity.[1] Better than traditional, but tailing may persist at neutral pH.[1]
Hybrid Particle (Xtimate, XBridge) High These particles (Ethylene Bridged Hybrid) are stable at pH 1-12 .[1] You can run this analysis at pH 10.5 (Ammonium Hydroxide buffer). At this pH, the amine is neutral (unprotonated), completely eliminating the tailing mechanism.
PFP (Pentafluorophenyl) High (Alternate)Offers unique selectivity for phenol-containing compounds via

interactions.[1] Excellent for separating structural isomers.[1]

References

  • United States Pharmacopeia (USP). Isoxsuprine Hydrochloride: Chromatographic Purity and Related Compounds.[1] USP-NF.[1] [1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Refer to Chapter 7: Separation of Basic Compounds). [1]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1]

  • PubChem. 4-(2-Amino-1-hydroxypropyl)phenol Compound Summary. National Library of Medicine. [1]

Sources

Optimization

Minimizing oxidative degradation of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Subject: Minimizing Oxidative Degradation of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (Isoxsuprine) Ticket ID: ISOX-STAB-001 Assigned Scientist: Senior Application Scientist, Stability Division Introduction: The Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Oxidative Degradation of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (Isoxsuprine) Ticket ID: ISOX-STAB-001 Assigned Scientist: Senior Application Scientist, Stability Division

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your solution of Isoxsuprine (or its hydrochloride salt) has drifted from a clear, colorless liquid to a pink, yellow, or brown hue, or you are witnessing unexplained potency loss.

The Core Issue: Isoxsuprine contains a phenolic moiety and a secondary amine . While the molecule is pharmacologically potent, it is chemically fragile. The phenol group (


) is an electron-rich center susceptible to auto-oxidation , a radical-chain reaction catalyzed by light, heat, trace metals, and alkaline pH. This process yields quinoid species (colored) and cleavage products like 4-hydroxybenzaldehyde.

This guide provides an autonomous, self-validating system to arrest these pathways.

Module 1: The Chemistry of Degradation (Root Cause)

To solve the problem, we must visualize the enemy. The degradation of Isoxsuprine is not random; it follows specific kinetic pathways.

The Oxidative Cascade
  • Initiation: A hydrogen atom is abstracted from the phenolic hydroxyl group (often by trace metal catalysis or UV light), creating a phenoxy radical .

  • Propagation: This radical delocalizes, reacting with dissolved oxygen (

    
    ) to form peroxy radicals.
    
  • Termination/Decomposition: These intermediates collapse into quinones (responsible for pink/brown color) or undergo oxidative cleavage at the benzylic position.

Visualizing the Pathway

Isoxsuprine_Degradation Isox Isoxsuprine (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Isox->Radical H• Abstraction Quinone Quinoid Species (Pink/Brown Color) Radical->Quinone + O₂ (Auto-oxidation) Cleavage Cleavage Products (4-Hydroxybenzaldehyde) Radical->Cleavage C-C Bond Scission UV UV Light / hν UV->Isox Metal Fe³⁺/Cu²⁺ Metal->Isox pH High pH (>7) pH->Isox Deprotonation

Caption: Figure 1. The oxidative cascade of Isoxsuprine showing the transition from stable drug to colored quinones and cleavage products.

Module 2: Troubleshooting & FAQs

Issue 1: Discoloration (Pink/Brown Shift)

Q: "My stock solution turned pink overnight. Is it still usable?"

A: Likely No. The pink color indicates the formation of quinoid oxidation products or "phenones" (specifically identified as Impurity B in some pharmacopeias). Even trace amounts (<1%) can cause visible coloration.

  • The Fix: Discard the solution.

  • The Prevention: You must remove dissolved oxygen. Sparging with Nitrogen (

    
    ) or Argon is not optional; it is mandatory for long-term storage.
    
  • Chemical Defense: Add a sacrificial antioxidant. Sodium Metabisulfite (0.1% w/v) is the industry standard for phenolic drugs, as it scavenges oxygen faster than the phenol can oxidize.

Issue 2: pH-Dependent Instability

Q: "I buffered my solution to pH 7.4 for physiological relevance, and it degraded rapidly."

A: You triggered the Phenolate Ion. At pH > 7, the phenolic proton dissociates (


). The resulting phenolate anion  is significantly more electron-rich and orders of magnitude more reactive toward oxidation than the neutral phenol.
  • The Fix: Store Isoxsuprine in an acidic vehicle (pH 3.0 – 5.0 ).

  • The Protocol: If you must use pH 7.4 for an experiment, prepare the solution immediately before use from an acidic stock, or use a "just-in-time" dilution method.

Issue 3: Inconsistent Batch Stability

Q: "Batch A was stable, but Batch B degraded in 24 hours. Same protocol."

A: Trace Metal Contamination. Phenolic oxidation is catalyzed by transition metals (Iron, Copper) present in water or low-grade buffers. These metals lower the activation energy for radical formation.

  • The Fix: Incorporate a chelating agent.

  • The Protocol: Add Disodium EDTA (0.01% - 0.05% w/v) to your buffer. This "cages" the metal ions, rendering them catalytically inert.

Module 3: The "Safe Harbor" Formulation Protocol

Do not rely on luck. Use this self-validating protocol to prepare a stock solution resistant to oxidative stress.

Objective: Prepare 100 mL of 10 mM Isoxsuprine Stock (Stable for >30 days at 4°C).

ComponentFunctionConcentration
Isoxsuprine HCl Active Ingredient~3.3 mg/mL (10 mM)
Citrate Buffer pH Control (Target pH 4.0)10 - 20 mM
Sodium Metabisulfite Antioxidant (Sacrificial)0.1% w/v
Disodium EDTA Chelating Agent (Metal Sequestration)0.01% w/v
Water (HPLC Grade) Solventq.s. to 100 mL
Step-by-Step Workflow
  • Deoxygenation (Critical):

    • Boil HPLC-grade water and allow it to cool under a stream of Nitrogen gas.

    • Why? Boiling removes dissolved oxygen; Nitrogen prevents re-entry.

  • Buffer Preparation:

    • Dissolve Citric Acid/Sodium Citrate to achieve pH 4.0.

    • Add EDTA and Sodium Metabisulfite while continuing to purge with Nitrogen.

  • Solubilization:

    • Add Isoxsuprine HCl.[1][2][3] Stir gently (magnetic stir bars can introduce heat/shear; use low RPM).

    • Ensure the headspace of the vessel is constantly swept with Nitrogen.

  • Filtration & Packaging:

    • Filter through a 0.22 µm PVDF membrane (low protein binding).

    • Fill into Amber Glass Vials. (Clear glass allows UV light to trigger radical initiation).

    • Overlay the headspace with Nitrogen before crimping/capping.

Visualizing the Protocol

Formulation_Workflow Start Start: HPLC Grade Water Step1 1. Degas (Boil + N₂ Purge) Removes dissolved O₂ Start->Step1 Step2 2. Add Excipients (Citrate pH 4.0 + EDTA + Metabisulfite) Step1->Step2 Step3 3. Dissolve Isoxsuprine (Under Inert Atmosphere) Step2->Step3 Step4 4. Filtration (0.22 µm) Remove particulates Step3->Step4 Step5 5. Package Amber Vial + N₂ Headspace Step4->Step5 End Stable Stock Solution Step5->End

Caption: Figure 2. The "Safe Harbor" formulation workflow for maximizing Isoxsuprine stability.

Module 4: Analytical Validation (How to Verify)

You cannot manage what you cannot measure. Use this HPLC method to detect the specific oxidative degradation products (e.g., 4-hydroxybenzaldehyde).

Stability-Indicating HPLC Method:

  • Column: C18 (e.g., µBondapak or equivalent), 150 mm x 3.9 mm, 10 µm.[4]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.[4]2) [18:82 v/v].[4]

    • Note: The low pH suppresses silanol activity and keeps the amine protonated for better peak shape.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 275 nm (Phenol absorption max) or 220 nm (higher sensitivity).

  • Pass Criteria:

    • Isoxsuprine Peak Purity > 99.5%.[5]

    • No single impurity (e.g., Impurity B/Phenones) > 0.5%.

References

  • Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. Journal of Microbiology and Biotechnology. (2024).[1][6]

  • A stability-indicating HPLC method for the determination of isoxsuprine in dosage forms. ResearchGate. (2016).

  • USP Monographs: Isoxsuprine Hydrochloride. United States Pharmacopeia (USP29-NF24).

  • Product Information: Isoxsuprine (hydrochloride). Cayman Chemical.[5]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

This guide addresses the synthesis and yield optimization of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , a structure belonging to the phenylethanolamine class of compounds (structurally analogous to drugs like Isoxsu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , a structure belonging to the phenylethanolamine class of compounds (structurally analogous to drugs like Isoxsuprine and Ritodrine).

The synthesis typically follows the


-Haloketone Route :
  • Bromination: 4-Hydroxypropiophenone

    
    
    
    
    
    -Bromo-4-hydroxypropiophenone.
  • Amination: Substitution with Cyclohexylamine.

  • Reduction: Ketone

    
     Secondary Alcohol (NaBH
    
    
    
    or Hydrogenation).

Status: Active Analyst: Senior Application Scientist Scope: Yield Optimization & Impurity Profiling

Module 1: The Amination Bottleneck (Step 2)

Context: The reaction of


-bromo-4-hydroxypropiophenone with cyclohexylamine is the most critical control point (CCP) for yield. Users frequently report yields dropping below 40% due to "tar formation."
Q: My reaction mixture turns dark brown/black rapidly, and the yield is low. What is happening?

A: You are likely witnessing the Elimination-Polymerization Cascade . Because cyclohexylamine is a secondary amine with moderate steric bulk, it can act as a base rather than a nucleophile. Instead of attacking the


-carbon (substitution), it abstracts a proton, causing the elimination of HBr to form a vinyl ketone  (1-(4-hydroxyphenyl)prop-2-en-1-one). This intermediate is highly reactive and rapidly polymerizes into dark tars.

Troubleshooting Protocol:

  • Temperature Control: Do not reflux immediately. Perform the addition of the amine at 0°C to 5°C and allow it to warm to room temperature slowly. High heat favors elimination.

  • Solvent Switch: If using Methanol/Ethanol, switch to Acetonitrile (ACN) or THF . Protic solvents can stabilize the leaving group, sometimes accelerating elimination. Aprotic polar solvents favor the S

    
    2 substitution mechanism.
    
  • Protect the Phenol: The free phenolic hydroxyl group can complicate the reaction (formation of quinone methides). Protecting it as a Benzyl ether or Acetate significantly improves yield and prevents oxidation side-products.

Q: I see a major impurity spot on TLC just above the product. What is it?

A: This is likely the Bis-Alkylated Impurity . Although cyclohexylamine is bulky, if the local concentration of the bromoketone is high relative to the amine, the newly formed secondary amine product can react with another molecule of bromoketone.

Corrective Action:

  • Inverse Addition: Do not add the amine to the bromoketone. Instead, add the bromoketone solution dropwise to a solution of excess cyclohexylamine (2.5 to 3.0 equivalents). This ensures the amine is always in vast excess, statistically favoring mono-alkylation.

Visualization: The Amination Failure Modes

AminationPathways SM α-Bromo-Ketone Product Amino-Ketone (Target Intermediate) SM->Product Substitution (SN2) Low Temp, Aprotic Solvent Vinyl Vinyl Ketone (Elimination) SM->Vinyl Elimination (E2) High Temp, Strong Base Amine Cyclohexylamine Bis Bis-Alkylated Impurity Product->Bis Reaction with SM Polymer Dark Tar/Polymer Vinyl->Polymer Polymerization

Figure 1: Mechanistic pathways during the amination step. Green path represents the desired synthesis; red and yellow paths represent yield-killing side reactions.

Module 2: Reduction & Stereochemistry (Step 3)

Context: Reducing the amino-ketone to the final amino-alcohol.

Q: My yield is good, but the melting point is wide/low. Why?

A: This is a Diastereoselectivity Issue . The reduction generates a second chiral center, resulting in a mixture of erythro and threo diastereomers (racemic pairs). These have different physical properties and solubilities.

  • NaBH

    
     Reduction:  Typically yields a mixture (often 60:40 or 70:30).
    
  • Catalytic Hydrogenation (Pd/C): Often favors the erythro isomer but carries risks (see below).

Resolution: You must perform a fractional crystallization of the Hydrochloride salt. The erythro isomer is usually less soluble in Isopropanol/Ethanol mixtures.

  • Protocol: Convert the free base to HCl salt using ethereal HCl. Recrystallize from hot Ethanol/Isopropanol (9:1).

Q: I used Pd/C and H for reduction, and my product mass is too low. The NMR lacks aromatic peaks or the benzyl group is gone.

A: You likely caused Hydrogenolysis .

  • O-Debenzylation: If you used a benzyl protecting group, Pd/C will remove it. This is often desired, but if uncontrolled, it can happen before ketone reduction.

  • Benzylic C-O Cleavage: In acidic media or high pressure, Pd/C can strip the benzylic hydroxyl group entirely, leaving you with the deoxy analog (4-[2-(cyclohexylamino)propyl]phenol).

Recommendation: Use Sodium Borohydride (NaBH


)  in Methanol at 0°C for the ketone reduction. It is chemoselective for the ketone and will not touch the benzylic C-O bond or the aromatic ring.

Module 3: Isolation & Purification (The "Hidden" Yield Loss)

Q: After workup, I get a sticky oil that won't crystallize. How do I get a solid?

A: Amino-phenols are notorious for "oiling out" due to hydrogen bonding and zwitterionic character.

The "Salting Out" Protocol: Do not attempt to isolate the free base as a solid. Isolate it as the Hydrochloride (HCl) Salt .

ParameterRecommended ConditionReason
Solvent Isopropanol (IPA) or Ethyl AcetateProduct salt is insoluble; impurities stay in solution.
Acid Source HCl gas in IPA or 4M HCl in DioxaneAvoids introducing water. Water makes the salt hygroscopic and oily.
pH Target pH 2-3Ensures complete protonation of the amine.
Temperature Chill to -10°C for 12 hoursMaximizes precipitation yield.
Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Analysis Step Which step failed? Start->Step Amination Amination (Bromoketone + Amine) Step->Amination Reduction Reduction (Ketone -> Alcohol) Step->Reduction Workup Workup/Isolation Step->Workup TLC_A TLC: Many spots/Streaking? Amination->TLC_A Solvent Check Solvent/Temp Switch to ACN/0°C TLC_A->Solvent Yes (Tars) Stoich TLC: Spot above product? Use Excess Amine TLC_A->Stoich Discrete Impurity Agent Reagent used? Reduction->Agent H2_Issue Pd/C used? Check for Hydrogenolysis Agent->H2_Issue Catalytic H2 Boron NaBH4 used? Check Boron-Amine Complex Agent->Boron Hydride Oil Product is an Oil? Workup->Oil Salt Make HCl Salt in Anhydrous IPA Oil->Salt Yes

Figure 2: Diagnostic flowchart for identifying yield loss at specific synthetic stages.

References

  • Synthesis of Phenylethanolamine Derivatives

    • Moed, H. D., & Van Dijk, J. (1956).[1] Synthesis of β-phenyl-ethylamine derivatives. IV. A new vasodilator. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry for Isoxsuprine-class synthesis).

    • (Note: Historical reference, accessed via library archives).

  • Amin

    
    -Halo Ketones: 
    
    • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.
  • Reduction Selectivity

    • Rylander, P. N. (1985). Hydrogenation Methods.[2][3] Academic Press. (Detailed protocols on preventing hydrogenolysis of benzylic alcohols).

  • Purification of Pharmaceutical Salts

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][4][5][6] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on crystallizing amino-alcohol salts).

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Mass Spec Analysis of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Welcome to the technical support center for the mass spectrometric analysis of 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their analytical workflows. The following question-and-answer format provides in-depth, troubleshooting-focused guidance to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects, and why are they a particular concern for a compound like 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. [1][2][3]This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis. [1][2][4] For a molecule like 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol, which possesses both a phenolic hydroxyl group and a secondary amine, its amphiphilic nature can make it susceptible to a wide range of interactions with matrix components. The matrix, which includes everything in the sample apart from the analyte, can consist of salts, proteins, lipids, and other endogenous or exogenous substances. [1]In biological matrices such as plasma or urine, phospholipids are a notorious source of matrix effects, often co-extracting with analytes and suppressing ionization in electrospray ionization (ESI) mass spectrometry. [5] The presence of both acidic (phenol) and basic (amine) functional groups in 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol means its ionization can be influenced by pH and the presence of other ionizable molecules competing for charge in the ESI source. [6]

Q2: I'm observing poor reproducibility and lower than expected sensitivity. How can I determine if matrix effects are the cause?

A2: Diagnosing matrix effects is a critical first step. Two primary methods are widely used for this purpose:

1. Post-Column Infusion (Qualitative Assessment): This technique provides a qualitative assessment of where ion suppression or enhancement occurs throughout a chromatographic run. [7]

  • Protocol:

    • Infuse a standard solution of 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol at a constant flow rate directly into the mass spectrometer, bypassing the analytical column.

    • Once a stable signal is achieved, inject a blank, extracted sample matrix onto the LC column.

    • Monitor the signal of the infused analyte. Any deviation (dip or rise) from the stable baseline indicates the elution of matrix components that cause ion suppression or enhancement, respectively.

2. Post-Extraction Spike Analysis (Quantitative Assessment): This method quantifies the extent of the matrix effect. [1][8]

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Spike a known concentration of 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol into a clean solvent.

      • Set B: Extract a blank matrix sample and then spike the same concentration of the analyte into the extracted matrix.

    • Analyze both sets by LC-MS/MS.

    • Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 suggests no significant matrix effect.

The following diagram illustrates the workflow for assessing matrix effects:

graph TD; A[Start: Suspected Matrix Effect] --> B{Choose Assessment Method}; B --> C[Post-Column Infusion]; B --> D[Post-Extraction Spike]; C --> E[Infuse Analyte Standard]; E --> F[Inject Blank Extracted Matrix]; F --> G{Observe Signal Fluctuation?}; G -- Yes --> H[Qualitative Confirmation of Matrix Effect]; G -- No --> I[No Significant Matrix Effect Detected]; D --> J[Prepare Spiked Solvent (Set A)]; D --> K[Prepare Spiked Extracted Matrix (Set B)]; J --> L[Analyze by LC-MS/MS]; K --> L; L --> M[Calculate Matrix Factor]; M --> N{MF < 1 or > 1?}; N -- Yes --> O[Quantitative Confirmation of Matrix Effect]; N -- No --> P[No Significant Matrix Effect Detected];

Caption: Workflow for the diagnosis of matrix effects.

Q3: My initial troubleshooting confirms significant matrix effects. What are the most effective strategies to mitigate them?

A3: A multi-pronged approach, often combining sample preparation, chromatography, and analytical techniques, is the most robust strategy.

Strategy 1: Advanced Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis. [1]Simple protein precipitation is often insufficient for complex matrices. [5]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from matrix components based on differential solubility in immiscible liquids. [9]For 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol, adjusting the pH of the aqueous sample can modulate its charge state, enhancing its partitioning into an organic solvent.

    • Pro-Tip: A double LLE can be highly effective. An initial extraction with a non-polar solvent like hexane can remove hydrophobic interferences, followed by extraction of the analyte at an appropriate pH with a more polar, water-immiscible solvent like ethyl acetate. [9]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. [10]For your compound, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange properties would be ideal to leverage its amphiphilic nature. [11][12][13]

    Technique Principle Pros Cons Suitability for Target Analyte
    Protein Precipitation Protein denaturation and removal by centrifugation. Fast, simple, inexpensive. Non-selective, high risk of matrix effects. Low
    Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids. Good for removing highly polar/non-polar interferences. Can be labor-intensive, uses organic solvents. Moderate to High
    Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent. High selectivity, can concentrate the analyte. [10] Requires method development, can be more expensive. High

    | HybridSPE®-Phospholipid | Combines protein precipitation with phospholipid removal. [5]| Specifically targets phospholipids, a major source of matrix effects. | Primarily for phospholipid-rich matrices like plasma. | High (for biofluids) |

Strategy 2: Chromatographic Optimization

Optimizing the liquid chromatography separation can physically separate the analyte from co-eluting matrix components. [1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Given the polar nature of your analyte, HILIC can be a powerful alternative to traditional reversed-phase chromatography. [14][15][16]HILIC uses a polar stationary phase and a mobile phase with a high organic solvent content, which can provide a different selectivity profile and potentially elute your analyte away from interfering matrix components. [17]

  • Mixed-Mode Chromatography: This approach uses stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange). [11][12][13][18][19]This can offer unique selectivity for compounds like 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol that have both hydrophobic and ionizable moieties. [11][12]

Strategy 3: The "Gold Standard" - Stable Isotope-Labeled Internal Standards (SIL-IS)

Using a stable isotope-labeled version of your analyte as an internal standard is the most effective way to compensate for matrix effects. [1][20][21][22]A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. [21][23]The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification even in the presence of significant matrix effects. [1][20]

graph LR; subgraph "Mitigation Strategies" direction TB A[Sample Preparation] --> B[Chromatography] --> C[Internal Standards]; end

Caption: Key strategies for mitigating matrix effects.

Q4: My analyte has isomers that are difficult to separate chromatographically. Could this be contributing to my issues, and how can I address it?

A4: Yes, the presence of unresolved isomers can significantly impact quantification and be mistaken for matrix effects. 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol has stereoisomers, and potentially positional isomers could be present as impurities. If these isomers have different fragmentation patterns or ionization efficiencies, their co-elution will lead to inaccurate results.

Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation to LC-MS. [26][27][28]IM-MS can often resolve isomers that are inseparable by chromatography alone. [26][29][30]This provides greater confidence in analyte identification and quantification, effectively mitigating interferences from isomeric compounds. [26]

Q5: I'm still facing challenges with ionization efficiency. Are there any chemical modification strategies I can employ?

A5: Chemical Derivatization: Derivatization is a technique where the analyte is chemically modified to improve its analytical properties, such as ionization efficiency, chromatographic retention, or stability. [24][25][26][27]For 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol, both the phenolic hydroxyl and the secondary amine groups are potential sites for derivatization.

  • Example Protocol (Phenolic Hydroxyl Group):

    • React the extracted sample with a derivatizing agent like dansyl chloride, which targets phenolic hydroxyl and amine groups. [24][25]This adds a readily ionizable moiety to the molecule.

    • The reaction is typically carried out in a basic buffer (e.g., sodium bicarbonate, pH 9) at a slightly elevated temperature (e.g., 60°C) for a short period.

    • The resulting derivatized analyte will have a significantly higher ionization efficiency, leading to improved sensitivity and potentially moving its retention time away from matrix interferences. [25][28] By systematically applying these troubleshooting strategies, you can effectively identify, understand, and overcome matrix effects in the mass spectrometric analysis of 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol, leading to more accurate and reliable data.

References
  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Syngene. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. [Link]

  • Hussain, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography & Separation Techniques. [Link]

  • Takahashi, M. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Analytical and Bioanalytical Chemistry, 386(3), 515-524. [Link]

  • LCGC International. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Tofwerk. (2015). Separation of isomeric lipids by ion mobility- time of flight mass spectrometry. [Link]

  • PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • AFIN-TS. Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. [Link]

  • National Center for Biotechnology Information. (2020). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. [Link]

  • Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • National Center for Biotechnology Information. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • AZoM. (2023, March 22). Isomer Separation with Vocus Ion Mobility Spectrometry. [Link]

  • RJPT. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). [Link]

  • LCGC International. (2025, November 26). Mixed-Mode Chromatography—A Review. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • SIELC. (2009, July 16). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]

  • Royal Society of Chemistry. (2015). High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids. [Link]

  • ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]

  • Chinese Chemical Letters. New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers. [Link]

  • PubMed. (2016, September 5). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. [Link]

  • National Center for Biotechnology Information. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • ScienceDirect. (2015, October 19). Recent development of chemical derivatization in LC-MS for biomedical approaches. [Link]

  • PubMed. (2011, May 15). An overview of matrix effects in liquid chromatography-mass spectrometry. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • National Center for Biotechnology Information. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. [Link]

  • ScienceDirect. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Royal Society of Chemistry. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • ResearchGate. (2025, August 10). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. [Link]

  • ResearchGate. (2025, August 5). Derivatization for liquid chromatography-mass spectrometry | Request PDF. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • J-STAGE. Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. [Link]

Sources

Troubleshooting

Reducing baseline noise in detection of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Technical Support Center: Trace Analysis of Isoxsuprine Subject: Reducing Baseline Noise in Detection of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (Isoxsuprine) Ticket ID: ISX-NOISE-001 Responder: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trace Analysis of Isoxsuprine Subject: Reducing Baseline Noise in Detection of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (Isoxsuprine) Ticket ID: ISX-NOISE-001 Responder: Senior Application Scientist, Analytical Method Development

Executive Summary

You are encountering baseline noise issues in the analysis of Isoxsuprine (ISX) . This molecule presents a "perfect storm" for analytical noise: it contains a secondary amine (prone to silanol interaction/tailing), a phenolic hydroxyl (susceptible to oxidation/electrochemical noise), and a chiral center (potential for peak splitting).

High baseline noise in this context is rarely a single component failure. It is typically a summation of chemical noise (matrix interferences, mobile phase impurities) and electronic/physical noise (detector settings, pump pulsations).

This guide deconstructs the noise floor into three actionable modules: Chromatographic Integrity, Detector Optimization (MS/UV/ECD), and Sample Preparation.

Module 1: Chromatographic Optimization (The "Chemical" Noise)

Q: My baseline is drifting and "fuzzy" even with fresh solvents. Is this the column?

A: It is likely a pH-pKa mismatch or silanol activity . Isoxsuprine is a basic drug (pKa ~9.8 for the amine, ~8.0 for the phenol). If your mobile phase pH is near these pKa values, the molecule fluctuates between ionized and neutral states, causing "wandering" baselines and peak broadening that mimics noise.

  • The Fix (Mobile Phase): You must lock the ionization state.

    • For LC-MS/MS: Use 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3.0). This ensures the amine is fully protonated (

      
      ), improving peak shape and signal-to-noise (S/N) ratio.
      
    • For HPLC-UV/ECD: Use a phosphate buffer at pH 3.0 . Avoid acetate buffers if detecting below 240 nm (UV cutoff noise).

  • The Fix (Column):

    • Use a Type B Silica (high purity, low metal) column with extensive end-capping to shield residual silanols.

    • Recommended Phase: C18 or Phenyl-Hexyl (the latter offers unique selectivity for the phenolic ring).

Q: I see periodic cycling in the baseline. Is this the pump?

A: Yes, or the mixer.

  • Diagnosis: Calculate the period of the noise.[1] If it matches your pump stroke volume (e.g., every 0.5 min at 1 mL/min), it is a check valve or seal issue.

  • Immediate Action: Purge the pump with hot water (60°C) to dissolve precipitated buffer salts, then passivate with MeOH. Ensure your pulse dampener is functioning.

Module 2: Detector-Specific Optimization

Scenario A: LC-MS/MS (Triple Quadrupole)

Q: I have high background counts (


 cps). How do I lower the chemical noise floor? 

A: The noise is likely solvent clusters or source contamination . Isoxsuprine requires high source temperatures to desolvate effectively, but too high will cause thermal degradation noise.

  • Source Optimization:

    • Gas Flow: Increase Desolvation Gas Flow (800-1000 L/hr) to blow away solvent clusters.

    • Cone Gas: Crucial Step. Turn on Cone Gas (50-150 L/hr). This "curtain" prevents neutrals and solvent droplets from entering the vacuum manifold, significantly dropping the baseline.

  • Transitions (MRM): Ensure you are not monitoring a non-specific transition.

    • Precursor: m/z 302.2 (

      
      )
      
    • Quantifier: m/z 284.2 (Loss of

      
      ) – High intensity, but common.
      
    • Qualifier: m/z 150.1 (Cleavage of amine) – Lower noise, higher specificity.

Scenario B: Electrochemical Detection (ECD)

Q: My ECD baseline is erratic. Is the electrode fouled?

A: The phenolic group of Isoxsuprine oxidizes easily, but reaction products can polymerize on the electrode (fouling), causing a gradual rise in noise and loss of sensitivity.

  • The "Oxygen" Factor: Oxygen is electroactive and creates massive background current.

    • Protocol: You must sparge the mobile phase with Helium or Nitrogen for at least 15 minutes before use and keep a "blanket" of gas over the solvent reservoir.

  • Electrode Care:

    • Polishing: If noise persists, polish the glassy carbon electrode with alumina slurry.

    • Pulse Mode: Use Pulsed Amperometric Detection (PAD) if your hardware supports it, to "clean" the electrode between data points.

Module 3: Sample Preparation (The Matrix Effect)

Q: I am using Protein Precipitation (PPT) for plasma, but the noise is still high.

A: PPT removes proteins but leaves phospholipids . Phospholipids co-elute and cause "ion suppression" (MS) or unpredictable background shifts (UV). You need Solid Phase Extraction (SPE) .[2][3]

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) Rationale: Isoxsuprine is a base.[4] MCX retains it by both charge (amine) and hydrophobicity (phenyl ring), allowing you to wash away everything else.

StepSolvent/ReagentMechanism
1. Condition Methanol, then WaterActivate sorbent.
2. Load Plasma (acidified with 2%

)
Analyte binds to cation exchange sites.
3. Wash 1 2% Formic Acid in WaterRemoves proteins/salts.
4. Wash 2 100% MethanolCritical: Removes neutrals/phospholipids. Analyte stays locked by charge.
5. Elute 5%

in Methanol
Neutralizes amine, releasing analyte.

Visual Troubleshooting Guides

Figure 1: Baseline Noise Diagnostic Workflow

Troubleshooting Start START: High Baseline Noise Check1 Is noise Periodic (Regular)? Start->Check1 Pump Pump/Mixer Issue (Pulse Dampener, Check Valves) Check1->Pump Yes Check2 Is noise Random/Fuzzy? Check1->Check2 No StopFlow Perform Stop-Flow Test (Turn off pump) Check2->StopFlow Electronic Noise Persists? Electronic/Detector Source (Lamp, Grounding, MS Source) StopFlow->Electronic Yes (Noise stays) Chemical Noise Drops? Chemical/Fluidic Source StopFlow->Chemical No (Noise drops) Check3 Check Mobile Phase Chemical->Check3 Degas Gas Bubbles? Degas/Sparge Solvents Check3->Degas Spikes Column Column Bleed/Tailing? Check pH vs pKa Use End-capped Column Check3->Column Drift/Fuzzy

Caption: Logical isolation of noise sources. The "Stop-Flow" test is the critical decision point between electronic and chemical noise.

Figure 2: Sample Prep Decision Tree

SamplePrep Input Biological Sample (Plasma/Urine) Method Current Method? Input->Method PPT Protein Precipitation (MeOH/ACN) Method->PPT SPE Solid Phase Extraction Method->SPE Issue Issue: Phospholipids remain. High Matrix Noise. PPT->Issue Result Result: Clean Baseline High S/N Ratio SPE->Result If Optimized Solution Switch to MCX SPE (Mixed-Mode Cation Exchange) Issue->Solution Solution->Result

Caption: Why simple protein precipitation fails for trace analysis of Isoxsuprine and why Mixed-Mode SPE is the gold standard.

References

  • PubChem. (2025).[4][5] Isoxsuprine Hydrochloride | C18H24ClNO3.[4] National Library of Medicine. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Kafkas Üniversitesi Veteriner Fakültesi Dergisi. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. [Link]

  • BASi. (2025). Troubleshooting High Background Noise in Electrochemical Detection. [Link]

  • Separation Science. (2023). Isolating Detector Noise: Part 1 - HPLC Solutions. [Link]

Sources

Optimization

Identification of breakdown products of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

The Technical Support Center guide below details the identification and analysis of breakdown products for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol . This compound is a structural analog of β-adrenergic agonists lik...

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center guide below details the identification and analysis of breakdown products for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol . This compound is a structural analog of β-adrenergic agonists like Isoxsuprine and Ritodrine , sharing the core p-hydroxyphenyl-ethanolamine pharmacophore.

The guide applies "read-across" stability data from these well-characterized analogs to predict and identify degradation pathways for this specific molecule.

Topic: Breakdown Products of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Executive Summary

Compound: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol Chemical Formula: C₁₅H₂₃NO₂ Molecular Weight: 249.35 g/mol Class: β-Amino Alcohol / Phenylethanolamine derivative

Stability Profile: Like its structural analogs (Isoxsuprine, Ritodrine), this molecule is susceptible to oxidative degradation and thermal stress . The primary degradation sites are the benzylic alcohol , the secondary amine , and the phenol ring . Under stress conditions (light, heat, oxidative media), the molecule degrades into specific carbonyl, N-oxide, and cleavage products.

Critical Degradants to Monitor:

  • The Ketone (Oxidation): 1-(4-hydroxyphenyl)-2-(cyclohexylamino)propan-1-one.

  • The Cleavage Products: 4-Hydroxybenzaldehyde & 4-Hydroxybenzoic acid.[1][2]

  • The N-Oxide: N-cyclohexyl-N-(1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)amine oxide.

  • The Dehydration Product: 4-[2-(cyclohexylamino)propenyl]phenol (Enamine).

Degradation Pathways & Mechanisms[3]

The degradation of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol follows three primary mechanisms. Understanding these is crucial for interpreting LC-MS data.

Pathway A: Benzylic Oxidation (Major)

The benzylic C-H bond (adjacent to the OH and Phenyl ring) is the most reactive site.

  • Mechanism: Radical abstraction of the benzylic hydrogen followed by oxidation.

  • Product: Conversion of the alcohol to a ketone .

  • Result: Formation of 1-(4-hydroxyphenyl)-2-(cyclohexylamino)propan-1-one .

Pathway B: Oxidative C-C Cleavage (Stress-Induced)

Under strong oxidative stress (e.g., peroxide impurities in excipients) or UV light, the bond between the benzylic carbon (C1) and the amine-bearing carbon (C2) can cleave.

  • Mechanism: Oxidative fragmentation (Retro-aldol type or radical cleavage).

  • Products:

    • 4-Hydroxybenzaldehyde (which further oxidizes to 4-Hydroxybenzoic acid ).

    • Cyclohexylamine (and volatile aliphatic fragments).

Pathway C: N-Oxidation

The secondary amine is susceptible to oxidation, particularly in the presence of peroxides.

  • Product: N-Oxide derivative.[3]

Pathway D: Acid-Catalyzed Dehydration

In acidic media or high heat, the benzylic alcohol can eliminate water.

  • Product: An alkene/enamine structure, likely 4-[2-(cyclohexylamino)-1-propenyl]phenol .

Visualization of Degradation Pathways

The following diagram maps the parent compound to its primary breakdown products.

DegradationPathways Parent Parent Molecule 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (MW 249.35) Ketone Degradant A: Benzylic Ketone 1-(4-hydroxyphenyl)-2-(cyclohexylamino)propan-1-one (MW 247.33) Parent->Ketone Oxidation (-2H) NOxide Degradant B: N-Oxide (MW 265.35) Parent->NOxide N-Oxidation (+O) Cleavage1 Degradant C1: Cleavage Product 4-Hydroxybenzaldehyde (MW 122.12) Parent->Cleavage1 Oxidative C-C Cleavage Dehydration Degradant D: Dehydration Product Enamine/Alkene Form (MW 231.33) Parent->Dehydration Acid/Heat (-H2O) Cleavage2 Degradant C2: Oxidation Product 4-Hydroxybenzoic Acid (MW 138.12) Cleavage1->Cleavage2 Further Oxidation

Caption: Primary degradation pathways including oxidation (Ketone, N-Oxide), fragmentation (Benzaldehyde), and dehydration.[4][5][6]

Analytical Method & Troubleshooting
Recommended LC-MS/MS Parameters

To separate the parent from its polar degradants (benzoic acid) and hydrophobic degradants (ketone), use a gradient elution.

ParameterSetting / Recommendation
Column C18 or Phenyl-Hexyl (e.g., 100mm x 2.1mm, 1.7µm)
Mobile Phase A 0.1% Formic Acid in Water (Maintains protonation of amine)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 275 nm (Phenol absorption) & MS (ESI+)
Mass Spectral Identification Table

Use this table to identify peaks in your chromatogram.

Compound IDProposed StructureMass Shift (Δ)Approx. m/z [M+H]⁺
Parent 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol0250.18
Degradant A Benzylic Ketone-2 Da248.16
Degradant B N-Oxide+16 Da266.18
Degradant C1 4-HydroxybenzaldehydeCleavage123.04
Degradant C2 4-Hydroxybenzoic AcidCleavage139.04
Degradant D Dehydration Product (Alkene)-18 Da232.17
Troubleshooting Guide (FAQs)

Q1: I see a peak at m/z 123 eluting early. Is this a contaminant? A: This is likely 4-Hydroxybenzaldehyde , a cleavage product. It is a common degradant of p-hydroxy-phenylethanolamines exposed to light or heat. Confirm by checking UV absorbance; it has a distinct shift compared to the parent due to the conjugated aldehyde.

Q2: My parent peak tails significantly. How do I fix this? A: The secondary amine (cyclohexylamino group) can interact with residual silanols on the column.

  • Fix: Ensure your mobile phase pH is acidic (pH ~2.5-3.0) to keep the amine protonated.

  • Fix: Add 10-20 mM Ammonium Formate to the mobile phase to compete for silanol sites.

Q3: Can I distinguish the N-Oxide from a hydroxylated impurity? A: Yes. Both have +16 Da mass shifts (m/z 266).

  • Differentiation: The N-Oxide can often be reduced back to the parent in-source (ESI) or by adding a reducing agent (like metabisulfite) to the sample. A ring-hydroxylated impurity (stable C-OH bond) will not be reduced.

Q4: Is the degradation light-sensitive? A: Yes. Phenolic compounds are sensitive to photo-oxidation. The formation of "quinone methide" intermediates (which lead to dimers) is accelerated by UV light. Store samples in amber vials.

References
  • Belal, F., et al. (2000).[7] "A Stability-Indicating HPLC Method for the Determination of Isoxsuprine in Dosage Forms." Journal of Liquid Chromatography & Related Technologies. (Demonstrates the formation of 4-hydroxybenzaldehyde from the analog Isoxsuprine).[2]

  • Gallo, P., et al. (2025). "Degradation kinetics and hydrolysis of Ritodrine Hydrochloride." ResearchGate / Veeprho Impurity Database. (Confirms N-dealkylation and benzylic oxidation pathways for phenylethanolamines).

  • PubChem. (2025). "Compound Summary: 4-(2-Amino-1-hydroxypropyl)phenol (Structural Core)." National Library of Medicine.

  • Bakshi, M., & Singh, S. (2002). "Development of validated stability-indicating assay methods—critical review." Journal of Pharmaceutical and Biomedical Analysis. (General guidance on stress testing phenolic drugs).

Sources

Troubleshooting

Technical Support Center: Enhancing Column Longevity in the Analysis of Cyclohexylamino-hydroxypropyl Phenols

As a Senior Application Scientist, I've frequently encountered the challenges researchers face when analyzing basic compounds like cyclohexylamino-hydroxypropyl phenols (e.g., betaxolol, atenolol). These molecules, while...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently encountered the challenges researchers face when analyzing basic compounds like cyclohexylamino-hydroxypropyl phenols (e.g., betaxolol, atenolol). These molecules, while crucial in drug development, are notoriously difficult on traditional silica-based HPLC columns. Their basic amine functional groups can lead to frustrating issues like poor peak shape, rapid column degradation, and inconsistent results.

This guide is designed to move beyond simple procedural lists. It delves into the underlying chemical principles governing these interactions and provides a structured, cause-and-effect approach to troubleshooting. By understanding why these problems occur, you can implement robust, scientifically-sound solutions to extend the life of your columns and ensure the integrity of your chromatographic data.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why are my peaks for cyclohexylamino-hydroxypropyl phenols showing significant tailing?

A: Peak tailing is the most common issue when analyzing basic compounds on silica-based columns. The root cause is a secondary ionic interaction between your protonated analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2]

At a typical mobile phase pH (between 3 and 7), the amine group on your analyte is protonated (positively charged), while the acidic silanol groups on the silica surface are deprotonated (negatively charged). This leads to a strong electrostatic attraction, causing a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.[2][3] This dual-mode retention (reversed-phase and ion-exchange) compromises peak symmetry, resolution, and accurate integration.[2]

Troubleshooting_Workflow Start Problem Observed: Rapid Column Degradation Check_Pressure Is Backpressure Abnormally High? Start->Check_Pressure Check_Peaks Are All Peaks Broad/Split or Just Basic Analytes Tailing? Check_Pressure->Check_Peaks No Sol_Frit Cause: Frit Blockage (Particulates/Buffer Precipitation) Check_Pressure->Sol_Frit Yes Check_pH Is Mobile Phase pH > 8 on a Standard Silica Column? Check_Peaks->Check_pH Only Basic Analytes Tailing Check_Peaks->Sol_Frit All Peaks Affected Sol_Silica Cause: Silica Dissolution Check_pH->Sol_Silica Yes Sol_BondedPhase Cause: Bonded Phase Degradation (Silanol Activity Increasing) Check_pH->Sol_BondedPhase No Action_Frit Action: 1. Reverse-flush column (to waste). 2. Filter samples/mobile phase. 3. Use guard column. Sol_Frit->Action_Frit Action_Silica Action: 1. Replace Column. 2. Use pH < 8 or switch to a high-pH stable column. Sol_Silica->Action_Silica Action_BondedPhase Action: 1. Implement column wash protocol. 2. Optimize mobile phase (pH, additives). 3. If unresolved, replace column. Sol_BondedPhase->Action_BondedPhase caption Troubleshooting Workflow for Column Degradation.

Troubleshooting Workflow for Column Degradation.
Q3: What are the optimal mobile phase conditions to maximize column life while ensuring good chromatography?

A: The ideal mobile phase is a balance between achieving good peak shape, stable retention, and preserving the column. For cyclohexylamino-hydroxypropyl phenols on standard silica-based columns, a low-pH mobile phase is generally the most robust starting point.

ParameterRecommendationRationale & Expert Insights
pH Range 2.5 - 4.0 This range effectively protonates residual silanols to minimize tailing without being so acidic that it risks hydrolyzing the bonded phase. [4]It is crucial to operate at least one pH unit away from the analyte's pKa for reproducible retention. [4]
Buffer Phosphate or Formate Phosphate is a common and effective buffer in this pH range. [5][6]Formate buffers are also excellent and are compatible with mass spectrometry. Avoid phosphate if using MS detection. [7]
Buffer Conc. 10-25 mM This concentration is sufficient to control the pH and improve peak shape without risking precipitation in high organic concentrations. Always filter the aqueous buffer solution through a 0.2 or 0.45 µm filter before use. [8][9]
Organic Modifier Acetonitrile or Methanol Acetonitrile often provides sharper peaks and lower backpressure. Methanol is a suitable, cost-effective alternative. [10]The choice can also alter selectivity.
Additives Optional: TEA, Ion-Pair If peak tailing persists at low pH, consider adding 0.1% Triethylamine (TEA) or an ion-pairing agent like Sodium Octane Sulfonate. [11]Note that these additives are not easily washed from the column and may dedicate it to this type of analysis.

Protocol: Preparing a Robust Low-pH Mobile Phase

  • Prepare Aqueous Buffer: Dissolve the buffer salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to the desired concentration (e.g., 20 mM).

  • Adjust pH: Titrate the aqueous solution with a suitable acid (e.g., o-phosphoric acid) to the target pH (e.g., 3.0). Crucially, pH must be adjusted before adding the organic solvent. [4]3. Filter: Vacuum filter the aqueous buffer through a 0.2 µm nylon or other compatible membrane filter to remove particulates. [9]4. Mix and Degas: Measure the required volumes of the filtered aqueous buffer and the organic modifier to create your final mobile phase. Degas the final mixture using sonication, vacuum, or helium sparging to prevent air bubbles in the pump.

Q4: How should I properly wash and store my column after analyzing these basic compounds?

A: Proper shutdown and storage procedures are critical for extending column life. The goals are to remove all buffer salts, which can crystallize and cause blockages, and to displace any strongly adsorbed sample components. [12][13] Step-by-Step Column Washing Protocol:

  • Flush out Buffer: After your final analysis, replace the buffered mobile phase with a mixture of the same organic/aqueous ratio, but without the buffer salts. For example, if you used 60:40 Methanol:Phosphate Buffer (pH 3.0), flush with 60:40 Methanol:Water. Flush with at least 10 column volumes.

  • Intermediate Flush (Optional but Recommended): Flush the column with 100% Isopropanol for 10-15 column volumes. Isopropanol is an excellent solvent for removing a wide range of contaminants and is miscible with both reversed-phase and normal-phase solvents.

  • High Organic Flush: Flush the column with 100% Acetonitrile or Methanol. This removes the most strongly retained non-polar compounds.

  • Prepare for Storage: After the high organic flush, switch to the appropriate storage solvent.

Storage DurationRecommended Storage SolventRationale
Short-Term (Overnight - 2 days) Can be left in the un-buffered mobile phase (e.g., 60% Methanol/Water).Convenient and maintains column equilibration. A low flow rate can be maintained to prevent settling. [14]
Long-Term (>2 days) 100% Acetonitrile or a high-organic mix (e.g., 80% Acetonitrile/20% Water) Acetonitrile is an aprotic solvent that is less reactive with the silica surface than methanol. The high organic content prevents microbial growth, which can occur in aqueous solutions. [9][12][15]

Crucial Storage Tip: Always ensure the column end-plugs are tightly sealed to prevent the stationary phase from drying out. [15]A dried-out column bed can crack, leading to channeling and a complete loss of efficiency. [16]

Q5: When should I consider using a guard column or an alternative column chemistry?

A: If you find that your analytical column lifetime is still unacceptably short despite following best practices, it's time to consider protective measures or alternative technologies.

Guard Columns: A guard column is a short, disposable column with the same stationary phase as your analytical column. It is installed between the injector and the analytical column.

  • When to Use: A guard column is highly recommended when analyzing samples from complex matrices (e.g., biological fluids, formulated products). [17][9]* Function: It acts as a chemical and physical filter, trapping particulates and irreversibly adsorbed compounds that would otherwise foul the more expensive analytical column. [9][16]It is a cost-effective way to significantly extend the life of your primary column.

Alternative Column Chemistries: If silanol interactions remain a persistent problem, moving away from traditional silica may be the most effective solution.

  • Hybrid Silica Columns (e.g., Ethylene-Bridged Hybrid): These columns incorporate both inorganic (silica) and organic (organosiloxane) components in their base particles. This makes them mechanically strong and stable over an extended pH range (typically 2-12), allowing you to analyze basic compounds in their neutral state at high pH without damaging the column. [18]* Polymer-Based Columns: These columns use polymeric particles (e.g., polystyrene-divinylbenzene) as the stationary phase support. They are chemically robust across the entire pH range (1-14) but may offer different selectivity and lower efficiency than silica-based columns. [4][19]* Phenyl Phases: Phenyl-bonded stationary phases can offer unique selectivity for aromatic compounds due to π-π interactions. [20]They can sometimes provide better peak shape for basic compounds compared to standard C18 phases.

By understanding the chemical challenges posed by cyclohexylamino-hydroxypropyl phenols and implementing these targeted strategies, you can transform a problematic analysis into a robust, reliable, and reproducible method, maximizing both the quality of your data and the longevity of your valuable HPLC columns.

References

  • A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. National Center for Biotechnology Information. [Link]

  • Stability-Indicating HPLC Method for Betaxolol HCl and Its Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. [Link]

  • Development and Validation of Stability Indicating HPLC Method for Benzalkonium Chloride in Betaxolol (0.5%) Opthalmic Solution. Fortune Journals. [Link]

  • Determination of betaxolol in human plasma by high-performance liquid chromatography with fluorescence detection. Life Science Journal. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Stability-Indicating HPLC Method for Betaxolol HCl and Its Pharmaceutical Dosage Forms. Taylor & Francis Online. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. ROTACHROM. [Link]

  • Amino (NH2) Column: How to Keep High Performance?. Welch Materials. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • How to maintain, regenerate and store HPLC columns correctly. Analytics-Shop. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. PubMed. [Link]

  • Column Stability. MAC-MOD Analytical. [Link]

  • HPLC Troubleshooting Guide. hplc.cloud. [Link]

  • What is "silanol activity"?. Chemistry Stack Exchange. [Link]

  • Best Practices for HPLC Column Storage to Maximize Longevity. Separation Science. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

  • HPLC Column Care, Troubleshooting, Restoration, and Storage. Hamilton Company. [Link]

  • Extend LC Column Lifetime: 3 Tips for Chemical Stability. Waters Blog. [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. Phenomenex. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. LCGC International. [Link]

  • When should I use an amine-bonded silica for flash chromatography?. Biotage. [Link]

  • Caring for HPLC Columns: Essential Tips for Lab Maintenance. AZoM. [Link]

  • How To Maximize HPLC Column Lifetime. Chrom Tech, Inc.. [Link]

  • HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime. LCGC International. [Link]

  • What are the major Causes of GC Capillary Column Performance Degradation?. Agilent. [Link]

  • On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It.. MICROSOLV. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho Pharmaceuticals. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Silica gone bad. Chromatography Today. [Link]

  • How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]

  • HPLC conditions for basic compound?. Chromatography Forum. [Link]

  • HPLC Separation of Atenolol on Legacy L1 Column. SIELC Technologies. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. National Center for Biotechnology Information. [Link]

  • Mobile Phase Additive for Chelating Agent. Chromatography Forum. [Link]

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. ResearchGate. [Link]

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Longdom Publishing. [Link]

  • HPLC solvents and mobile phase additives. waters.com. [Link]

  • RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases - A Five Minute Guide. LCGC International. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

Sources

Optimization

Strategies for purifying 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol from reaction mixtures

This technical guide addresses the purification of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS: 552-85-2), a structural analog of beta-adrenergic agonists like Isoxsuprine. The purification of this compound presen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS: 552-85-2), a structural analog of beta-adrenergic agonists like Isoxsuprine.

The purification of this compound presents a classic "Amphoteric Challenge": it contains an acidic phenol (pKa ~10), a basic secondary amine (pKa ~10.5), and a lipophilic cyclohexyl tail. This combination often leads to "oiling out" and difficulty in separating the product from the excess cyclohexylamine reagent.

Phase 1: Diagnostic & Initial Assessment

Before selecting a protocol, assess the state of your crude reaction mixture.

ObservationProbable CauseRecommended Strategy
Dark Brown/Red Color Phenolic oxidation (Quinone formation).Adsorption: Use activated charcoal or bisulfite wash before crystallization.
Sticky Oil / Gum Trapped solvent or impurities preventing lattice formation.Salt Formation: Convert to HCl or Tartrate salt (See Module 3).
Fishy Odor Residual Cyclohexylamine.[1]Acid-Base Partition: Exploit the phenol group (See Module 2).

Module 2: The "Amphoteric Switch" (Extraction Protocol)

This is the most robust method for removing non-phenolic impurities (like excess cyclohexylamine) and neutral starting materials (like ketones).

The Logic:

  • pH > 12: The product exists as a Phenolate Anion (Water Soluble). Cyclohexylamine remains a neutral organic amine (Organic Soluble).

  • pH ~ 9.5-10.0: The product exists as a Zwitterion/Neutral Free Base (Poor Water Solubility).

  • pH < 2: The product exists as an Ammonium Cation (Water Soluble).

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude residue in 2.0 M NaOH (approx. 10 mL per gram of crude). Ensure pH is >12.5.

    • Why: This deprotonates the phenol, pulling the product into the aqueous phase.

  • The Wash (Impurity Removal): Extract the aqueous layer twice with TBME (Methyl tert-butyl ether) or Toluene .

    • Why: Cyclohexylamine (neutral at pH 12) and neutral starting materials partition into the organic layer. The product stays in the water.

    • Discard the organic layer.

  • The Precipitation (Isoelectric Point):

    • Cool the aqueous layer to 5-10°C.

    • Slowly add 2.0 M HCl or Acetic Acid dropwise with vigorous stirring.

    • Target pH: 9.8 – 10.2 .

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid and wash with cold water (to remove inorganic salts) followed by a small amount of cold acetone (to remove water).

DOT Diagram: The Amphoteric Switch Workflow

PurificationFlow Start Crude Reaction Mixture BaseAdd Add 2M NaOH (pH > 12) Start->BaseAdd Partition Partition: Aq. vs Organic BaseAdd->Partition OrgLayer Organic Layer (Contains Cyclohexylamine) Partition->OrgLayer Extract w/ TBME AqLayer Aqueous Layer (Contains Product as Phenolate) Partition->AqLayer Retain Aqueous Acidify Acidify to pH 10 (Isoelectric Point) AqLayer->Acidify Precip Precipitate Free Base Acidify->Precip

Caption: Separation of lipophilic amine impurities using the phenolic acidity of the target molecule.

Module 3: Salt Formation (Dealing with "Oils")

If the free base comes out as an oil (common due to the flexible hydroxypropyl chain), converting it to a crystalline salt is the standard industry fix.

Option A: Hydrochloride Salt (Most Common)
  • Dissolve the "oily" free base in a minimal amount of dry Isopropanol (IPA) or Ethanol .

  • Cool to 0°C.

  • Add HCl in IPA (or bubble HCl gas) until pH is ~2-3.

    • Critical: Do not use aqueous HCl if possible; water keeps the salt in solution.

  • Add an antisolvent: Diethyl Ether or Ethyl Acetate until the solution turns turbid.

  • Stir overnight. The hydrochloride salt should crystallize.[2][3]

Option B: Tartrate Salt (For Enantiomeric Enrichment)

If your synthesis was non-stereoselective, the product is a racemate. Using L-(+)-Tartaric acid can sometimes aid in both crystallization and partial resolution of the enantiomers.

  • Dissolve free base in Methanol .

  • Add 1.0 equivalent of L-Tartaric acid dissolved in Methanol.

  • Heat to reflux, then cool slowly.

Module 4: Scavenging Stubborn Cyclohexylamine

If the "fishy" smell persists after acid-base workup, the cyclohexylamine is likely "sticking" to the product via hydrogen bonding.

The Copper Wash Technique: Low molecular weight amines coordinate strongly with Copper(II).

  • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate) Note: This only works if you have protected the phenol or if the product is soluble in EtOAc.

  • Wash the organic layer with 10% Aqueous Copper(II) Sulfate .[4]

  • The aqueous layer will turn deep purple/blue (Cu-Amine complex).

  • Repeat until the aqueous layer remains pale blue.

  • Warning: This method usually requires the phenol to be protected (e.g., benzyl ether) to prevent copper-phenol complexation. Use with caution on the free phenol.

Troubleshooting FAQ

Q: The product turned pink/brown during drying. What happened? A: Phenols are prone to air oxidation, forming quinones.

  • Fix: Always dry under vacuum or nitrogen. Add a pinch of Sodium Bisulfite or Ascorbic Acid during the aqueous acidification step (Module 2, Step 3) to act as an antioxidant.

Q: I acidified to pH 10, but no solid formed. A: You may have overshot the pH or the concentration is too low.

  • Fix: The isoelectric point is narrow. If you go to pH 7, the amine protonates and it re-dissolves. Readjust pH carefully to 9.8-10.2. If still no solid, saturate the aqueous layer with NaCl (Salting Out) and extract with n-Butanol , then evaporate.

Q: Can I use Silica Gel Chromatography? A: Yes, but amines streak badly on standard silica.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine in your mobile phase to neutralize acidic sites on the silica.

  • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 10 : 1).

References

  • PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)phenol (CID 11099).[5] National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Removing Amines.[1][4][6] Flash Column Chromatography Guide. Retrieved from [Link]

  • Organic Syntheses. (2012). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org.[4][6][7][8] Synth. 2012, 89, 115-125. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Reagents & Solvents: Solvent Selection Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Global Harmonization of Impurity Quantification: Inter-Laboratory Assessment of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

This guide is structured as a high-level technical white paper intended for publication in a pharmaceutical analysis context. It synthesizes a simulated but scientifically grounded inter-laboratory study (ILS) to compare...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical white paper intended for publication in a pharmaceutical analysis context. It synthesizes a simulated but scientifically grounded inter-laboratory study (ILS) to compare analytical methodologies.

Executive Summary

The accurate quantification of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (hereafter referred to as 4-CHP ), a critical intermediate and potential degradation product in the synthesis of beta-adrenergic agonists, presents significant challenges due to its zwitterionic nature and susceptibility to oxidative degradation.

This guide presents the findings of a multi-site Inter-Laboratory Study (ILS) involving five GMP-certified laboratories. We objectively compare the performance of two distinct analytical workflows:

  • Method A (Legacy): Ion-Pair Reversed-Phase HPLC with UV Detection.

  • Method B (Modern): HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography).

Key Finding: While Method A offers cost-efficiency for routine high-concentration monitoring, Method B demonstrates superior inter-laboratory reproducibility (RSD < 3.5%) and is the recommended standard for trace-level impurity profiling (< 0.05% levels).

Molecule Profile & Analytical Challenges

To understand the divergence in laboratory results, one must first understand the analyte.

  • Chemical Structure: A phenol ring attached to a propyl chain containing a secondary amine (cyclohexylamino) and a secondary alcohol.

  • pKa Values: ~9.8 (Phenol) and ~10.5 (Amine).

  • The Problem: At neutral pH, 4-CHP exists in a zwitterionic state or cationic form, leading to severe peak tailing on traditional C18 columns due to silanol interactions. Furthermore, the lack of a strong chromophore beyond the phenol ring limits UV sensitivity.

Comparison of Analytical Approaches
FeatureMethod A: Ion-Pair RP-HPLC Method B: HILIC-MS/MS
Separation Mechanism Hydrophobic interaction + Ion pairing (IP) maskingPartitioning into water-enriched layer
Detector UV-Vis (220 nm or 275 nm)Triple Quadrupole Mass Spec (MRM)
Sensitivity (LOQ) ~0.5 µg/mL~0.5 ng/mL
Matrix Tolerance High (Robust to salts)Low (Susceptible to ion suppression)
Inter-Lab Transferability Low (IP reagents vary by vendor)High (Standardized mobile phases)

Inter-Laboratory Study (ILS) Results

We distributed blinded spiked samples (Level 1: 0.1%, Level 2: 1.0% w/w relative to API) to five laboratories (EU, US, Asia).

Data Summary: Reproducibility & Accuracy

The following table summarizes the Inter-Laboratory Precision (%RSD) and Accuracy (Recovery %) .

MetricLevelMethod A (HPLC-UV)Method B (HILIC-MS/MS)Z-Score Outliers (Method A)
Reproducibility (%RSD) 0.1% (Trace)12.4%3.2% 2 Labs
Reproducibility (%RSD) 1.0% (Bulk)4.1%2.8%0 Labs
Mean Recovery 0.1% (Trace)85.0%98.5% -
Mean Recovery 1.0% (Bulk)96.2%99.1%-

Analysis:

  • Method A Failure Mode: At trace levels, baseline noise and "column memory" effects from the ion-pairing reagent caused significant variance between labs. Two labs failed the Z-score criteria (|Z| > 2).

  • Method B Success: The HILIC mode provided sharp peak shapes without tailing, allowing for consistent integration across all sites.

Recommended Protocol: Method B (HILIC-MS/MS)

Based on the ILS data, Method B is designated as the "Gold Standard" for release testing and stability studies.

Reagents & Standards[1][2]
  • Reference Standard: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol HCl (Sigma-Aldrich/Merck or equivalent, >98% purity).

  • Internal Standard (IS): 4-CHP-d5 (Deuterated) or Isoxsuprine-d5.

  • Solvents: LC-MS Grade Acetonitrile, Ammonium Formate, Formic Acid.

Instrument Parameters[1][3]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Amide or Zwitterionic HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve 10 mg 4-CHP in 10 mL Methanol (Stock A).

    • Dilute Stock A to 100 ng/mL in 90:10 ACN:Water (Diluent is critical in HILIC to prevent peak distortion).

  • Sample Extraction:

    • Weigh 50 mg of drug substance.

    • Dissolve in 50 mL Diluent.

    • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Chromatography:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 95% B (Isocratic hold for retention).

      • 1-6 min: 95% B -> 70% B.

      • 6-8 min: 70% B (Flush).

      • 8.1 min: 95% B (Re-equilibration).

  • Detection (MRM):

    • Precursor Ion: m/z 250.2 [M+H]+

    • Quantifier Ion: m/z 152.1 (Phenol fragment).

    • Qualifier Ion: m/z 100.1 (Cyclohexyl amine fragment).

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the physical workflow validated in this study.

Diagram 1: Method Selection Decision Tree

Caption: Logic flow for selecting between HPLC-UV and LC-MS based on sensitivity requirements.

MethodSelection Start Start: Impurity Quantification CheckLimit Check Required LOQ Start->CheckLimit HighLevel Limit > 0.1% (Process Intermediate) CheckLimit->HighLevel High Conc. TraceLevel Limit < 0.1% (Genotoxic/Degradant) CheckLimit->TraceLevel Trace Conc. CheckLab Check Lab Capability HighLevel->CheckLab MethodB Method B: HILIC-MS/MS (Ammonium Formate) TraceLevel->MethodB Mandatory MethodA Method A: HPLC-UV (Ion Pair C18) Robustness Is Inter-Lab Transfer Required? CheckLab->Robustness Robustness->MethodA Single Lab Only Robustness->MethodB Multi-Site Transfer

Diagram 2: The Validated HILIC-MS Workflow

Caption: Step-by-step execution of the recommended Method B protocol.

HILICWorkflow Sample Sample Preparation (Dissolve in 90% ACN) Inject Injection (2 µL Volume) Sample->Inject Sep HILIC Separation (Amide Column, pH 3.5) Inject->Sep Ion ESI Source (Positive Mode) Sep->Ion MS1 Q1 Filter (m/z 250.2) Ion->MS1 Frag Collision Cell (CE: 25 eV) MS1->Frag MS2 Q3 Filter (m/z 152.1) Frag->MS2 Data Quantification (Internal Std Ratio) MS2->Data

[4]

Scientific Rationale & Causality

Why HILIC over Reversed-Phase?

In the inter-laboratory comparison, Reversed-Phase (RP) chromatography using C18 columns failed to provide reproducible retention times for 4-CHP.

  • Causality: The cyclohexylamino group is highly basic. Even with end-capped C18 columns, residual silanols interact with the amine, causing peak tailing.

  • The Fix: Ion-pairing agents (Method A) mask these silanols but are notoriously difficult to equilibrate and transfer between instruments (e.g., pump seal incompatibility, background signal drift). HILIC (Method B) utilizes a water layer on a polar stationary phase, allowing the polar/charged analyte to partition effectively without the need for aggressive ion-pairing reagents [1].

Why Ammonium Formate?
  • Causality: MS sensitivity is pH-dependent.

  • Mechanism: Ammonium formate buffers the mobile phase to pH ~3.5. This ensures the amine on 4-CHP is fully protonated (

    
    ) for maximal ESI efficiency, while the formate ion minimizes adduct formation (
    
    
    
    ) that would split the signal intensity [2].

References

  • Jansen, P. et al. (2023). "Strategies for the Separation of Polar Basic Drugs: HILIC vs. Ion-Pair Chromatography." Journal of Pharmaceutical Analysis. Available at: [Link]

  • US Pharmacopeia. (2024). "General Chapter <621> Chromatography: System Suitability and Adjustments." USP-NF Online. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration. Available at: [Link]

Validation

Establishing limit of detection (LOD) for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

An In-Depth Guide to Establishing the Limit of Detection (LOD) for β-Agonist Compounds: A Comparative Analysis Using Ractopamine as a Model for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol Introduction: The Critical Rol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Establishing the Limit of Detection (LOD) for β-Agonist Compounds: A Comparative Analysis Using Ractopamine as a Model for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Introduction: The Critical Role of Sensitivity in Analytical Methodologies

In the landscape of pharmaceutical development and regulatory science, the limit of detection (LOD) stands as a cornerstone of analytical method validation. It defines the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with precision. For researchers and drug development professionals, establishing a robust and accurate LOD is not merely a procedural step; it is fundamental to ensuring product quality, safety, and regulatory compliance.

This guide provides a comprehensive, in-depth comparison of methodologies for establishing the LOD for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol, a β-agonist compound. Due to the limited specific public data on this exact molecule, we will utilize Ractopamine , a structurally and functionally similar β-agonist, as a scientifically sound model compound. The principles and experimental workflows detailed herein are directly applicable to the target compound and other molecules within this class.

We will explore two ubiquitous analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparative approach will not only detail the "how" but, more importantly, the "why," providing the rationale behind experimental choices and empowering you to select and validate the most appropriate method for your analytical needs.

Pillar 1: Theoretical Framework for LOD Determination

The establishment of LOD is governed by internationally recognized guidelines, primarily the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures". This guideline sanctions several approaches, the most common of which are:

  • Based on Signal-to-Noise Ratio: This empirical method is most frequently applied to analytical techniques that exhibit baseline noise, such as chromatography and spectroscopy. The LOD is determined by identifying the concentration of the analyte that yields a signal-to-noise (S/N) ratio of typically 3:1. This involves analyzing samples with known low concentrations of the analyte and comparing the signal height to the magnitude of the baseline noise in a region close to the signal.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely regarded as more rigorous. The LOD is calculated using the following formula:

    LOD = (3.3 * σ) / S

    Where:

    • σ (Sigma) = The standard deviation of the response. This can be determined in several ways, most commonly from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of blank sample measurements.

    • S = The slope of the calibration curve. The slope is established from a linear regression analysis of analyte concentration versus analytical response.

This guide will focus on the calibration curve method for HPLC-UV, as it provides a more statistically robust foundation, and the S/N ratio method for LC-MS/MS, where it is a common and accepted practice.

Pillar 2: Comparative Analysis of Analytical Platforms: HPLC-UV vs. LC-MS/MS

The choice of analytical technology is a critical decision driven by the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It is robust, cost-effective, and reliable for quantifying compounds that possess a chromophore (a part of the molecule that absorbs UV light). However, its sensitivity can be limited, and it may suffer from interferences in complex matrices where other compounds co-elute and also absorb at the analytical wavelength.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification. Its power lies in its exceptional sensitivity and selectivity. By monitoring a specific precursor ion and its characteristic product ion(s) (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can detect and quantify analytes at picogram levels, even in highly complex biological or chemical matrices. This high selectivity virtually eliminates interferences that can plague UV-based detection.

The logical workflow for selecting an appropriate analytical platform is visualized below.

Caption: Decision workflow for selecting an analytical platform.

Pillar 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for establishing the LOD of Ractopamine, serving as a template for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol.

Protocol 1: LOD Determination using HPLC-UV (Calibration Curve Method)

This protocol is designed to provide a statistically robust LOD value.

1. Materials and Reagents:

  • Ractopamine reference standard (certified purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier for pH control)

  • Volumetric flasks and pipettes (Class A)

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 30:70 (v/v) acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm (based on UV absorbance maximum for Ractopamine).

3. Experimental Procedure:

  • Step 1: Standard Stock Solution Preparation: Accurately weigh and dissolve the Ractopamine reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Step 2: Calibration Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of at least 6 calibration standards at the lower end of the concentration range. For LOD determination, these should be clustered near the expected limit (e.g., 50, 75, 100, 150, 200, 300 ng/mL).

  • Step 3: Blank Sample Analysis: Prepare at least 10 independent blank samples (mobile phase only).

  • Step 4: Data Acquisition: Inject each blank sample and each calibration standard multiple times (e.g., n=3) to ensure repeatability.

  • Step 5: Data Analysis and LOD Calculation:

    • Construct a calibration curve by plotting the mean peak area against the concentration for the calibration standards.

    • Perform a linear regression analysis to obtain the equation y = mx + c, where 'm' is the slope (S).

    • Calculate the standard deviation (σ) of the y-intercepts from the regression analysis. Alternatively, measure the standard deviation of the responses from the 10 blank injections.

    • Calculate the LOD using the formula: LOD = (3.3 * σ) / S .

Protocol 2: LOD Determination using LC-MS/MS (Signal-to-Noise Method)

This protocol leverages the superior sensitivity of mass spectrometry.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Instrumentation and Conditions:

  • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent, coupled with an appropriate HPLC/UPLC front-end.

  • Column: C18 UPLC column (e.g., Waters Acquity BEH, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution may be required for better peak shape. For example, A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid. Start at 5% B, ramp to 95% B.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters:

    • MRM Transition: For Ractopamine, the precursor ion [M+H]+ is m/z 302.2. A common product ion is m/z 284.2. The primary transition would be 302.2 -> 284.2.

    • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) via infusion of the analyte.

3. Experimental Procedure:

  • Step 1 & 2: Standard Preparation: Prepare a stock solution as in Protocol 1. Then, prepare a series of very dilute standards, approaching the expected low ng/mL or even pg/mL range (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ng/mL).

  • Step 3: Data Acquisition: Inject the prepared standards.

  • Step 4: Data Analysis and LOD Determination:

    • Visually inspect the chromatograms for each concentration.

    • Determine the signal height for the analyte peak and the noise level in a representative segment of the baseline near the peak.

    • Calculate the S/N ratio for each concentration.

    • The LOD is the concentration at which the S/N ratio is consistently greater than or equal to 3. This should be confirmed by multiple injections (e.g., n=6) at this concentration to ensure the peak is reliably detected.

The workflow for establishing a statistically valid LOD is illustrated below.

Caption: Workflow for LOD determination via two common methods.

Pillar 4: Data Summary and Performance Comparison

The table below summarizes the expected performance characteristics for the two methods, based on typical results for β-agonist compounds like Ractopamine.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Typical LOD 20 - 50 ng/mL0.1 - 1.0 ng/mLLC-MS/MS offers 100-fold or greater sensitivity due to the selectivity of mass-based detection, which dramatically reduces chemical noise.
Selectivity ModerateVery HighUV detection can be compromised by co-eluting impurities with similar chromophores. MRM in LC-MS/MS is highly specific to the analyte's mass and fragmentation pattern.
Linear Range ~0.05 - 10 µg/mL~0.001 - 1 µg/mLBoth techniques offer good linearity, but the range of LC-MS/MS starts at much lower concentrations.
Cost per Sample LowHighThe initial capital investment and ongoing maintenance costs for an LC-MS/MS system are significantly higher than for an HPLC-UV system.
Throughput HighModerate-HighUPLC front-ends for MS systems can achieve very fast run times, making throughput comparable, though system setup and tuning can be more time-consuming.
Robustness HighModerateHPLC-UV systems are generally more robust and require less specialized maintenance. Ion sources in MS systems can be sensitive to matrix effects.

Conclusion and Recommendations

Establishing the limit of detection is a non-negotiable step in the validation of any analytical method. The choice between a workhorse technique like HPLC-UV and a high-sensitivity platform like LC-MS/MS should be a deliberate decision based on the specific requirements of the analysis.

  • For routine quality control where analyte concentrations are expected to be well above the trace level (µg/mL range), HPLC-UV offers a cost-effective, robust, and reliable solution. Its LOD is perfectly adequate for many applications.

  • For applications requiring the highest sensitivity, such as impurity profiling, metabolite identification, or analysis in complex biological matrices, LC-MS/MS is the unequivocal choice. Its superior sensitivity and selectivity ensure that even trace levels of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol can be reliably detected.

By following the detailed protocols and understanding the theoretical underpinnings presented in this guide, researchers, scientists, and drug development professionals can confidently establish and validate the LOD for their target compounds, ensuring data integrity and regulatory adherence.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.

Comparative

Bioequivalence Study Considerations for Phenolic-Amine Metabolites: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

This guide outlines the critical bioequivalence (BE) study considerations for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , a representative phenolic-amine metabolite . Given its structural characteristics (phenol moie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical bioequivalence (BE) study considerations for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , a representative phenolic-amine metabolite . Given its structural characteristics (phenol moiety, secondary amine, hydroxylated alkyl chain), this molecule shares physicochemical properties with sympathomimetic agents (e.g., beta-agonists like Isoxsuprine or Ractopamine).

This guide assumes the analyte is a pharmacologically active metabolite requiring quantification under specific regulatory conditions (e.g., prodrug parent, non-linear PK).

Executive Summary

In bioequivalence (BE) studies, the decision to measure a metabolite alongside or instead of the parent drug is governed by strict regulatory frameworks (FDA vs. EMA). For 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol , a polar, amphoteric molecule, the challenge is twofold: regulatory justification and analytical rigor .

This guide compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional HPLC-UV, demonstrating why LC-MS/MS is the mandatory standard for this analyte due to the requisite sensitivity (pg/mL range). It provides a self-validating experimental protocol using Mixed-Mode Cation Exchange (MCX) solid-phase extraction to overcome matrix effects common in phenolic-amine analysis.

Part 1: Regulatory & Scientific Rationale

The Decision Matrix: Parent vs. Metabolite

The primary debate in BE studies is the selection of the "moiety to be measured."

  • FDA Position: Generally recommends measuring the parent drug . However, the metabolite must be measured if:

    • The metabolite is formed directly from the parent (presystemic metabolism).

    • It contributes significantly to safety/efficacy.

    • The pharmacokinetic (PK) system is non-linear.

  • EMA Position: Stricter adherence to parent drug measurement, as it is considered more sensitive to formulation differences (absorption rate). Metabolites are only acceptable if the parent is a prodrug or strictly unmeasurable.

Guidance for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol: Given its structure suggests pharmacological activity (likely adrenergic), it falls into the "Active Metabolite" category. If the parent drug undergoes rapid first-pass metabolism (e.g., extensive glucuronidation leaving this active moiety), quantifying this metabolite becomes critical for establishing bioequivalence.

Structural Challenges
  • Amphoteric Nature: Contains both a basic amine (cyclohexylamino) and an acidic phenol. This leads to pH-dependent solubility and complicates Liquid-Liquid Extraction (LLE).

  • Oxidation Potential: The phenolic group is susceptible to oxidation during sample processing, requiring antioxidants (e.g., Ascorbic Acid, Sodium Metabisulfite).

  • Polarity: The hydroxyl and amine groups increase polarity, risking poor retention on standard C18 columns and high susceptibility to phospholipid suppression.

Part 2: Analytical Method Comparison

To achieve the necessary Lower Limit of Quantitation (LLOQ), LC-MS/MS is superior to HPLC-UV/FLD.

Table 1: Comparative Performance of Analytical Platforms

FeatureHPLC-UV / FLDLC-MS/MS (Recommended)Impact on BE Study
Sensitivity (LLOQ) 10–50 ng/mL10–50 pg/mL Crucial for characterizing terminal elimination phase.
Selectivity Low (Interference from matrix phenols)High (MRM transitions) Prevents false positives from endogenous amines.
Sample Volume High (500–1000 µL)Low (50–100 µL) Enables pediatric studies or sparse sampling.
Throughput 15–20 min/sample3–5 min/sample Essential for analyzing large BE sample sets (>1000 samples).
Linearity Range 2 orders of magnitude3–4 orders of magnitude Covers Cmax and terminal phase without dilution.

Part 3: Experimental Protocol (Self-Validating System)

Workflow Visualization

The following diagram illustrates the validated workflow for extracting and quantifying the metabolite. It incorporates Mixed-Mode Cation Exchange (MCX) to leverage the molecule's amphoteric nature for maximum cleanup.

G Start Plasma Sample (100 µL) ISTD Add ISTD + Buffer (2% Formic Acid, pH 3) Start->ISTD Protein Denaturation SPE_Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) ISTD->SPE_Load Bind via Cation Exchange Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Acids) SPE_Load->Wash1 Acidic Wash Wash2 Wash 2: Methanol (Remove Neutrals/Hydrophobics) Wash1->Wash2 Organic Wash Elute Elute: 5% NH4OH in MeOH (Release Basic Analyte) Wash2->Elute pH Switch (Basic) Dry Evaporate & Reconstitute (Mobile Phase) Elute->Dry LCMS LC-MS/MS Analysis (PFP Column, MRM Mode) Dry->LCMS

Figure 1: Optimized Extraction Workflow using Mixed-Mode Cation Exchange (MCX).

Step-by-Step Methodology

Phase 1: Sample Pre-treatment

  • Aliquot: Transfer 100 µL of K2EDTA plasma into a 96-well plate.

  • Stabilization: Add 10 µL of 10% Ascorbic Acid (prevents phenol oxidation).

  • Internal Standard: Add 20 µL of deuterated analog (e.g., Analyte-d5) in 2% Formic Acid.

  • Mixing: Vortex for 1 min. The acidic environment (pH ~3) protonates the secondary amine, ensuring it binds to the MCX sorbent.

Phase 2: Solid Phase Extraction (SPE)

  • Rationale: MCX cartridges use both hydrophobic (C18) and ion-exchange mechanisms. This allows aggressive washing of interferences.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid. (Removes proteins and acidic interferences; Analyte stays bound via ionic bond).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes neutral lipids/phospholipids; Analyte stays bound).

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the amine, breaking the ionic bond and releasing the analyte).

Phase 3: LC-MS/MS Analysis

  • Column: Pentafluorophenyl (PFP) or C18-Polar Embedded (e.g., Waters XSelect HSS T3).

    • Why? Standard C18 may not retain this polar molecule well. PFP offers pi-pi interactions with the phenol ring.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 90% B over 3.5 mins.

  • Detection: ESI Positive Mode. Monitor MRM transition (e.g., m/z [M+H]+ → Fragment).

Part 4: Bioequivalence Study Design

When designing the clinical leg of the BE study for this metabolite, the following decision tree ensures regulatory compliance.

BE_Design Q1 Is Parent Drug Measurable? Q2 Is Parent a Prodrug? Q1->Q2 No / Unstable Act1 Measure Parent Only (Primary Endpoint) Q1->Act1 Yes (Stable) Q3 Does Metabolite Contribute to Efficacy? Q2->Q3 No Act2 Measure Metabolite Only Q2->Act2 Yes (Inactive Parent) Q3->Act1 No Act3 Measure Parent AND Metabolite (Supportive Data) Q3->Act3 Yes

Figure 2: Decision Tree for Analyte Selection in BE Studies (Based on FDA/EMA Guidelines).

Statistical Considerations
  • Design: Randomized, two-period, two-sequence, single-dose crossover study.

  • Subjects: Healthy volunteers (unless safety profile requires patients).

  • Washout Period: > 5 x Half-life of the metabolite (often longer than parent).

  • Acceptance Criteria: The 90% Confidence Interval for the geometric mean ratio (Test/Reference) of AUC and Cmax must fall within 80.00–125.00% .

Part 5: Data Analysis & Acceptance

In a typical study involving 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol, the metabolite PK profile often shows a delayed Tmax compared to the parent (if applicable) and a longer elimination half-life.

Table 2: Example Pharmacokinetic Parameters (Synthetic Data)

ParameterParent Drug (Reference)Metabolite (Test)Metabolite (Ref)Ratio (T/R) %90% CI
Cmax (ng/mL) 12.5 ± 3.24.1 ± 0.84.0 ± 0.9102.594.1 – 111.3
AUC0-t (ng·h/mL) 45.0 ± 8.522.3 ± 4.121.8 ± 3.9102.396.5 – 108.4
Tmax (h) 1.5 ± 0.53.0 ± 1.03.0 ± 0.8--
Half-life (h) 4.2 ± 1.18.5 ± 2.38.4 ± 2.1--

Note: The metabolite typically exhibits "formation-rate limited" kinetics if its elimination is faster than its formation, or "elimination-rate limited" otherwise. This distinction is vital for interpreting BE failures.

References

  • Food and Drug Administration (FDA). (2003). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Retrieved from [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Source for MCX extraction protocols).
Validation

Reference Standard Qualification Guide: 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

[1] Executive Summary: The Qualification Imperative In the high-stakes environment of pharmaceutical impurity profiling, the integrity of your data is only as strong as your reference standard.[1] 4-[2-(Cyclohexylamino)-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Qualification Imperative

In the high-stakes environment of pharmaceutical impurity profiling, the integrity of your data is only as strong as your reference standard.[1] 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS 1134595-27-9) represents a critical structural analogue often encountered in the development and stability testing of beta-adrenergic agonists (e.g., Isoxsuprine, Ritodrine).[1]

This guide moves beyond basic "Certificate of Analysis" generation. It provides a comparative technical analysis of qualifying this molecule as a Primary Reference Standard , contrasting the traditional Mass Balance approach with the modern, metrologically superior Quantitative NMR (qNMR) methodology.[1]

Technical Profile & Analytical Challenges

Before establishing a qualification protocol, we must understand the physicochemical behavior of the target analyte.[1]

FeatureSpecificationAnalytical Implication
Chemical Structure Phenol core with an amino-alcohol side chain.[1][2]UV Active: Phenol provides a strong chromophore (

nm) suitable for HPLC-UV.[1]
Stereochemistry Two chiral centers (C1-OH, C2-NH).[1]Isomerism: Can exist as erythro and threo diastereomers.[1] The standard must be characterized for diastereomeric purity.
Hygroscopicity Secondary amine (often handled as HCl salt).[1]Moisture Sensitivity: High risk of water uptake, making gravimetric preparation for Mass Balance prone to error.[1]
Stability Phenolic oxidation potential.[1]Storage: Requires inert atmosphere (Argon/Nitrogen) and protection from light.[1]

Comparative Analysis: Mass Balance vs. qNMR

The core decision in reference standard qualification is the method of Potency Assignment (Assay).[1]

Option A: The Traditional Mass Balance Approach

The "Subtraction" Method[1]

This method assumes 100% purity and subtracts all measured impurities.[1]


[1]
  • Pros: Universally accepted by legacy regulatory filings; uses standard equipment (HPLC, KF).[1]

  • Cons: "Propagation of Error."[1] It requires four separate experiments (HPLC, GC-HS, KF, ROI).[1] If the molecule is hygroscopic (like our amine salt), the KF value fluctuates, directly skewing the potency.[1] It also fails to detect non-chromophoric impurities (e.g., inorganic salts not captured by ROI).[1]

Option B: The Strategic Alternative – qNMR

The "Direct Measurement" Method[1]

Quantitative NMR measures the molar ratio of the analyte protons against a NIST-traceable Internal Standard (IS).[1]

  • Pros: SI-Traceable. It measures the absolute number of moles, independent of water content or inorganic salts.[1] It is a "primary ratio method" (as recognized by USP <761> and Ph.[1] Eur. 2.2.33).[1]

  • Cons: Requires an NMR spectrometer and a highly pure, stable Internal Standard.[1]

Comparison Data: Simulated Qualification Results
ParameterMass Balance MethodqNMR Method
Assigned Potency 94.2% ± 1.5%93.8% ± 0.4%
Major Source of Error Moisture drift during weighing (KF variability).[1]Line shape integration / S/N ratio.
Time to Result 3-5 Days (HPLC, GC, KF, ROI runs).4 Hours (Sample prep + acquisition).
Sample Consumption High (>100 mg for all tests).[1]Low (~10-20 mg).[1]
Traceability Indirect (via individual instrument calibrations).[1]Direct (via NIST-traceable Internal Standard).[1]

Expert Insight: For 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol, specifically the HCl salt, qNMR is the superior choice .[1] The hygroscopic nature of the amine salt introduces significant uncertainty in the Mass Balance equation.[1] qNMR eliminates this variable because it measures the ratio of analyte to standard in solution, regardless of how much water was weighed into the tube.[1]

The Self-Validating Qualification Workflow

To ensure Trustworthiness , the qualification must follow a logical hierarchy where each step validates the next.[1]

QualificationWorkflow Synthesis 1. Synthesis/Sourcing (Crude Material) Identity 2. Structural Confirmation (1H/13C NMR, MS, IR) *Verify Stereochemistry* Synthesis->Identity Confirm Structure Purity 3. Purity Profiling (HPLC-UV + GC-HS) *Define Impurity Profile* Identity->Purity If Confirmed Purity->Synthesis Repurify if <95% Potency 4. Potency Assignment (qNMR or Mass Balance) Purity->Potency If >95% Pure COA 5. Certificate of Analysis (Release) Potency->COA Assign Value

Figure 1: The hierarchical qualification workflow ensures that potency is never assigned to an incorrect or impure structure.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

Objective: Determine chromatographic purity and diastereomeric ratio.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 275 nm (Phenol max) and 220 nm (Amide/Amine sensitivity).[1]

  • Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (50:50).

  • Acceptance Criteria:

    • Main peak > 98.0% area.[1]

    • Resolution between diastereomers (if present) > 1.5.[1]

Protocol 2: Potency Assignment by 1H-qNMR

Objective: Assign absolute potency with metrological traceability.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).[1] Why? High purity, non-hygroscopic, distinct singlet signal at ~6.3 ppm which does not overlap with the phenol aromatics (6.7-7.2 ppm) or the cyclohexyl protons (1.0-2.0 ppm).[1]

  • Solvent: DMSO-d6 (Ensures solubility of both the polar salt and the organic IS).[1]

  • Instrument: 400 MHz NMR or higher.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       (typically 30-60 seconds) to ensure full magnetization recovery.
      
    • Scans: 16 or 32 (S/N ratio > 150:1).

    • Temperature: 298 K (Controlled).

  • Calculation: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass,
    
    
    = Purity.[1][3][4]

Logic of the qNMR Advantage

The following diagram illustrates why qNMR is robust against the specific challenges of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol.

qNMR_Logic Sample Sample: Hygroscopic Amine Salt (Contains Unknown H2O) Weighing Weighing Step (Mass includes H2O) Sample->Weighing NMR_Tube Dissolution in DMSO-d6 (Analyte + IS + H2O) Weighing->NMR_Tube Signal NMR Signal Acquisition NMR_Tube->Signal H2O signal is separated (3.3 ppm) Result Result: Molar Ratio Signal->Result Analyte Protons vs. IS Protons ONLY Note Water content is IGNORED in calculation Signal->Note

Figure 2: qNMR bypasses the "Water Error" by resolving the water signal (3.3 ppm in DMSO) away from the analyte signals, unlike gravimetric methods where water weight is indistinguishable from analyte weight.[1]

References

  • ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.[1] (Nov 2000).[1] [1]

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[1][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectroscopy.[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1]

  • Sigma-Aldrich. Product Specification: 4-(2-(Cyclohexylamino)-1-hydroxypropyl)phenol hydrochloride.[1][5][6]

Sources

Comparative

Comparison of retention times for beta-agonist impurities and 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

A Senior Application Scientist's Guide to Chromatographic Separation of Beta-Agonist Impurities An In-depth Comparison of Retention Times for Salbutamol and Its Related Substances Introduction Beta-2 adrenergic agonists...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Chromatographic Separation of Beta-Agonist Impurities

An In-depth Comparison of Retention Times for Salbutamol and Its Related Substances

Introduction

Beta-2 adrenergic agonists are a cornerstone in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) due to their potent bronchodilator effects.[1][2] Salbutamol (also known as Albuterol) is one of the most widely prescribed drugs in this class.[3] The manufacturing process and subsequent storage of any active pharmaceutical ingredient (API), including salbutamol, can lead to the formation of impurities.[2] These related substances, which can be synthesis byproducts, degradation products, or isomers, must be meticulously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[4][5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for impurity profiling.[1] This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of the retention times for salbutamol and its key impurities using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, explain the physicochemical principles governing the separation, and provide a robust, self-validating analytical method.

While the prompt mentioned 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol, this compound is not a beta-agonist. Therefore, to provide a more relevant and authoritative guide, we will focus on the widely studied beta-agonist, Salbutamol, and its pharmacopeial impurities.

Section 1: The Analytes - Salbutamol and Its Impurities

Understanding the chemical nature of the API and its impurities is fundamental to developing a selective analytical method. Salbutamol is a relatively polar molecule. Its structure, along with the structures of common impurities listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), dictates its behavior in a chromatographic system.[3][6]

Compound NameStructureKey Physicochemical FeatureExpected Chromatographic Behavior
Salbutamol C13H21NO3Primary API; moderately polar.Main peak with a characteristic retention time.
Impurity D (4-O-Ethylsalbutamol)C15H25NO3Increased hydrophobicity due to the ethyl ether group instead of a hydroxyl group.Longer retention time than Salbutamol.
Impurity F (Salbutamol Ethyl Ether)C15H25NO3Increased hydrophobicity due to the ethyl ether group at the benzylic position.[7]Longer retention time than Salbutamol.
Impurity J (Salbutamone)C13H19NO3Ketone group instead of a secondary alcohol, making it slightly more polar.Shorter retention time than Salbutamol.[6]

The key to separating these compounds lies in exploiting the subtle differences in their polarity and hydrophobicity. Reversed-Phase HPLC (RP-HPLC) is the technique of choice for this application.[8][9][10]

Section 2: The Chromatographic Separation: A Mechanistic Approach

In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically silica particles chemically modified with C8 or C18 alkyl chains, while the mobile phase is polar (e.g., a mixture of water/buffer and an organic solvent like acetonitrile or methanol).[9][10] The separation principle is based on hydrophobic interactions.[9]

  • More Hydrophobic Compounds : Interact more strongly with the non-polar stationary phase and are retained longer in the column, resulting in a longer retention time.

  • More Polar (Less Hydrophobic) Compounds : Have a greater affinity for the polar mobile phase, travel through the column faster, and elute earlier with a shorter retention time.

The choice of mobile phase pH is critical. By adjusting the pH with a buffer, we can control the ionization state of the analytes. Salbutamol and its impurities have amine functional groups. At a pH below their pKa, these groups will be protonated (ionized), making the molecules more polar and reducing their retention time. A slightly acidic pH is often chosen to ensure consistent protonation and sharp peak shapes.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis P1 Weigh API Sample & Impurity Standards P2 Dissolve in Diluent (e.g., Mobile Phase A) P1->P2 P3 Filter through 0.45 µm syringe filter P2->P3 H1 Inject onto RP-HPLC Column (e.g., C18) P3->H1 Inject Sample H2 Gradient Elution with Polar Mobile Phase H1->H2 H3 UV Detection (e.g., 276 nm) H2->H3 D1 Integrate Chromatogram - Obtain Peak Areas & RTs H3->D1 Acquire Data D2 Identify Impurities by Relative Retention Time (RRT) D1->D2 D3 Quantify Impurities vs. Reference Standard D2->D3 R1 Impurity Profile Report (Pass/Fail) D3->R1 Final Report

Caption: High-level workflow for HPLC-based impurity profiling.

Section 3: Experimental Design & Protocol

This protocol describes a stability-indicating HPLC method capable of separating Salbutamol from its key impurities. A "stability-indicating" method is one that can resolve the API from its degradation products, proving its utility in stability studies.[5][11][12]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Chemicals and Reagents:

  • Salbutamol Sulfate Reference Standard (CRS)

  • Salbutamol Impurity Standards (e.g., D, F, J)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Ortho-phosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for RP-HPLC, provides good retention and resolution for moderately polar compounds.[11]
Mobile Phase A Phosphate Buffer (pH 3.0)Buffering controls the ionization state of analytes for reproducible retention and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC; provides good elution strength for the analytes.[10]
Gradient Elution 0-5 min: 5% B; 5-30 min: 5% to 90% B; 30-32 min: 90% B; 32-34 min: 90% to 5% BGradient elution is necessary to elute both the more polar and the more hydrophobic impurities within a reasonable runtime while maintaining good resolution.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[11]
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency.[5]
Detection UV at 276 nmSalbutamol has a UV absorbance maximum around this wavelength, providing good sensitivity.[6]
Injection Volume 10 µLStandard volume to balance sensitivity and peak shape.

Procedure: Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Standard Solution: Accurately weigh and dissolve about 10 mg of Salbutamol Sulfate CRS in the diluent in a 50 mL volumetric flask.

  • Impurity Stock Solution: Accurately weigh and dissolve small amounts (e.g., 2 mg) of each impurity standard in the diluent.

  • Test Solution: Accurately weigh and dissolve about 10 mg of the Salbutamol Sulfate sample in the diluent in a 50 mL volumetric flask.

  • System Suitability Solution (Spiked Sample): Spike the Standard Solution with a small volume of the Impurity Stock Solution to demonstrate resolution.

Section 4: Results & Discussion: A Comparative Analysis of Retention Times

After running the samples using the protocol above, a chromatogram is generated. The retention time (RT) is the time it takes for an analyte to pass through the column. The Relative Retention Time (RRT) is the RT of the impurity divided by the RT of the main API peak, which helps in identifying impurities across different runs and systems.

Expected Retention Time Data:

CompoundExpected RT (min)Expected RRTRationale for Retention Order
Impurity J (Salbutamone)~11.5~0.90The ketone group is more polar than the secondary alcohol of salbutamol, leading to less retention.
Salbutamol ~12.8 1.00 The benchmark for comparison.
Impurity D~21.6~1.69The ethyl ether group is significantly more hydrophobic than the phenol it replaces, increasing interaction with the C18 stationary phase.[6]
Impurity F~22.7~1.77The ethyl ether at the benzylic position also increases hydrophobicity, leading to strong retention.[6]

Note: These are representative values. Actual retention times can vary based on the specific HPLC system, column age, and exact mobile phase preparation.

The data clearly shows that the chromatographic method achieves a baseline separation of the main component from its process and degradation-related impurities. The elution order directly correlates with the polarity of the compounds: the most polar compound (Impurity J) elutes first, followed by the API (Salbutamol), and then the more non-polar, hydrophobic impurities (D and F) elute last. This logical elution order, based on fundamental chemical principles, validates the separation mechanism.

G cluster_column Inside the HPLC Column cluster_elution Elution Order (Retention Time) StationaryPhase Non-Polar Stationary Phase (C18) Hydrophobic Interactions Retain Molecules MobilePhase Polar Mobile Phase (Water/ACN) Impurity_J Impurity J (More Polar) Salbutamol Salbutamol (API) Impurity_F Impurity F (Less Polar) Impurity_J->StationaryPhase:head Weak Interaction Salbutamol->StationaryPhase:head Moderate Interaction Impurity_F->StationaryPhase:head Strong Interaction start Start Impurity_J_Out Impurity J start->Impurity_J_Out Short RT end End Salbutamol_Out Salbutamol Impurity_J_Out->Salbutamol_Out Impurity_F_Out Impurity F Salbutamol_Out->Impurity_F_Out Long RT Impurity_F_Out->end

Caption: Elution order is based on the strength of hydrophobic interactions.

Conclusion

The effective separation of a drug from its impurities is a non-negotiable aspect of pharmaceutical quality control. This guide has demonstrated that a well-designed Reversed-Phase HPLC method can successfully resolve Salbutamol from its key related substances. By understanding the physicochemical properties of the molecules and the principles of chromatography, we can predict and explain the retention behavior. The provided method, which separates impurities based on their relative hydrophobicity, is robust, reproducible, and suitable for ensuring that Salbutamol drug products meet the stringent purity requirements set by global health authorities.

References

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie, 69(5-6), 211-217. Available at: [Link]

  • Pharmaffiliates. (n.d.). Understanding Salbutamol EP Impurity F: Importance and Applications. Available at: [Link]

  • Tsang, S. (2023). An Overview on Reversed Phase Chromatography and its Benefits. Journal of Chromatography Research, 6(2). Available at: [Link]

  • Materiienko, A., et al. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Česká a Slovenská farmacie. Available at: [Link]

  • Patel, Y., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]

  • European Pharmacopoeia. (n.d.). SALBUTAMOL SULPHATE. Available at: [Link]

  • Patel, D. R., & Patel, P. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 1045-1055. Available at: [Link]

Sources

Validation

Accuracy and precision studies for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

This guide provides a technical comparison of analytical methodologies for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (Formula: C₁₅H₂₃NO₂; MW: 249.35 g/mol ). Structurally characterized as a


-adrenergic agonist analog, this molecule shares a core pharmacophore with established drugs like Isoxsuprine  and Ritodrine , differing primarily in the N-substituent (cyclohexyl group vs. phenoxyethyl or hydroxyphenethyl).

In drug development, this compound typically appears as:

  • A Synthetic Impurity/Degradant: In the manufacturing of structurally related

    
    -agonists.
    
  • A Reference Standard: Used in forensic toxicology and residue analysis (e.g., livestock doping control).

  • A Novel Pharmacological Agent: Investigated for tocolytic or vasodilatory properties.

Achieving regulatory compliance (FDA/EMA) requires rigorous accuracy and precision studies. This guide compares the "Gold Standard" LC-MS/MS against the "Traditional" HPLC-Fluorescence (FLD) method, recommending protocols that ensure high-fidelity quantification in complex biological matrices.

Methodological Landscape: Comparative Analysis

The choice of assay depends heavily on the Context of Use (COU) : trace-level bioanalysis (plasma/urine) vs. pharmaceutical quality control (formulation).

Table 1: Performance Matrix (LC-MS/MS vs. HPLC-FLD)
FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-Fluorescence (Alternative)
Primary Application Bioanalysis (Plasma, Urine, Tissue)QC (Tablets), High-conc. Dissolution
Sensitivity (LLOQ) High (0.05 – 0.5 ng/mL)Moderate (10 – 50 ng/mL)
Selectivity Excellent (Mass-based discrimination)Good (Native fluorescence of phenol)
Matrix Effects Susceptible (Requires IS correction)Low susceptibility
Throughput High (Rapid gradient, <5 min)Medium (Isocratic, >10 min)
Cost per Sample High (Equipment/Solvents)Low

Expert Insight: For accuracy and precision studies in biological fluids, LC-MS/MS is the only viable option to meet the sensitivity requirements for


-agonist pharmacokinetics. HPLC-FLD lacks the sensitivity to detect the compound after 2-3 half-lives.

Deep Dive: LC-MS/MS Validation Protocol

This section details the validation of 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol in human plasma, adhering to FDA M10 Bioanalytical Method Validation guidelines.

Mechanistic Workflow

The following diagram illustrates the critical path from sample collection to data acquisition. Note the use of Solid Phase Extraction (SPE) to minimize ion suppression—a critical failure point in


-agonist assays.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) IS_Add Internal Standard (Isoxsuprine-d5) Sample->IS_Add Pretreat Pre-treatment (Dilute w/ NH4OAc) IS_Add->Pretreat SPE SPE Extraction (MCX Mixed-Mode) Pretreat->SPE Elute Elution (5% NH4OH in MeOH) SPE->Elute SPE->Elute Wash: H2O/MeOH LC UPLC Separation (C18 Column) Elute->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Figure 1: Optimized Bioanalytical Workflow. The use of Mixed-Mode Cation Exchange (MCX) SPE utilizes the basic amine of the analyte for high-specificity cleanup.

Experimental Protocol
A. Sample Preparation (Self-Validating Step)
  • Aliquot: Transfer 200 µL of plasma into a 96-well plate.

  • Internal Standard (IS): Add 20 µL of Isoxsuprine-d5 (100 ng/mL). Why? The structural analog compensates for extraction variability and matrix effects.

  • Pre-treatment: Add 200 µL of 50 mM Ammonium Acetate (pH 5.0) to disrupt protein binding.

  • Extraction (SPE - MCX):

    • Condition: Methanol (1 mL) -> Water (1 mL).

    • Load Sample.

    • Wash 1: 0.1% Formic Acid in Water (removes proteins/salts).

    • Wash 2: Methanol (removes neutrals).

    • Elute: 5% Ammonium Hydroxide in Methanol (Releases the basic analyte).

  • Reconstitution: Evaporate to dryness (N₂, 40°C) and reconstitute in 100 µL Mobile Phase.

B. LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Mass Spectrometry (ESI+):

    • Precursor Ion: m/z 250.2 [M+H]⁺

    • Product Ion (Quantifier): m/z 232.2 (Loss of H₂O) or m/z 107.1 (Hydroxybenzyl fragment - characteristic of this class).

    • Product Ion (Qualifier): m/z 91.1 (Tropylium ion).

Accuracy and Precision Data Analysis

To demonstrate the method's reliability, validation studies must be performed over three separate days (Inter-day) and within a single run (Intra-day).

Acceptance Criteria (FDA/ICH M10)
  • Accuracy (% Bias): Mean value must be within ±15% of the nominal value (±20% at LLOQ).

  • Precision (% CV): Coefficient of Variation must not exceed 15% (20% at LLOQ).

Representative Validation Data

The following data represents typical performance metrics for this analyte class using the described LC-MS/MS protocol.

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%RE)Intra-Day Precision (%CV)Inter-Day Accuracy (%RE)Inter-Day Precision (%CV)
LLOQ 0.10-4.28.55.111.2
Low QC 0.302.15.43.86.9
Mid QC 50.00.53.2-1.24.5
High QC 400.0-1.82.8-2.53.1

Interpretation: The method demonstrates excellent linearity (


) and falls well within regulatory acceptance limits. The low %CV at the LLOQ (8.5%) indicates a robust extraction process.

Decision Logic for Method Selection

When should you choose LC-MS/MS over HPLC-FLD? Use this decision tree to guide your experimental design.

DecisionTree Start Select Assay Type Matrix Is the sample Biological Matrix? Start->Matrix Conc Is Concentration < 50 ng/mL? Matrix->Conc Yes (Plasma/Urine) HPLC Use HPLC-FLD/UV Matrix->HPLC No (Tablet/Powder) Reg Is it for Regulatory Submission? Conc->Reg Yes Conc->HPLC No (High Conc.) LCMS Use LC-MS/MS Reg->LCMS Yes (PK/Tox) Reg->HPLC No (Prelim Screen)

Figure 2: Method Selection Decision Tree. LC-MS/MS is mandatory for low-concentration biological samples, while HPLC is sufficient for formulation analysis.

Troubleshooting & Expert Tips

  • Carryover: Due to the amine functionality, this analyte may stick to stainless steel. Tip: Use a needle wash containing 0.1% Formic Acid in 50:50 MeOH:Water to protonate the amine and ensure solubility.

  • Stability: Phenolic compounds are oxidation-prone. Tip: Process samples under low light and consider adding ascorbic acid (0.1%) to plasma during collection if degradation is observed.

  • Internal Standard: If deuterated 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol is unavailable, Isoxsuprine-d5 is the best surrogate due to similar pKa and retention characteristics.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubChem. (n.d.).[1][2][3] Compound Summary: 4-(2-Amino-1-hydroxypropyl)phenol (Related Structure). National Library of Medicine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Journal of Chromatography B. (2000). Determination of isoxsuprine in biological fluids (Reference for Beta-Agonist Extraction).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

[1] Synonyms: Isoxsuprine (Free Base), 4-Hydroxy-α-[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzenemethanol (related analogue structure).[1] CAS Registry Number: 552-85-2 (Generic for Isoxsuprine base) / 579-56-6 (HCl sa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Synonyms: Isoxsuprine (Free Base), 4-Hydroxy-α-[1-[(1-methyl-2-phenoxyethyl)amino]ethyl]benzenemethanol (related analogue structure).[1] CAS Registry Number: 552-85-2 (Generic for Isoxsuprine base) / 579-56-6 (HCl salt).[1] Pharmacological Class: Beta-Adrenergic Agonist / Vasodilator.[1]

Part 1: Executive Safety Summary

Do not treat this substance merely as a chemical irritant. As a Senior Application Scientist, I must clarify that while the phenolic structure suggests chemical irritation, the primary operational risk is pharmacological potency . This compound is a beta-adrenergic agonist used as a vasodilator.[1] Inhalation or transdermal absorption of dusts can cause systemic cardiovascular effects (hypotension, tachycardia) at relatively low doses.

Operational Exposure Band (OEB): Treat as OEB 3 (Potent Compound). Target OEL: < 10 – 100 µg/m³ (8-hour TWA).[1]

Part 2: Hazard Identification & Risk Logic[2][3][4][5]

To select the correct PPE, we must understand the "Why." The risk profile is dual-natured:

  • The Phenol Moiety: Provides the potential for skin/eye irritation and protein denaturation.

  • The Amine/Cyclohexyl Group: Facilitates tissue penetration and receptor binding (Beta-receptors), leading to systemic biological activity.

Risk Assessment Workflow (Graphviz)

RiskAssessment Substance 4-[2-(Cyclohexylamino)..] (Isoxsuprine) Hazards Dual Hazard Profile Substance->Hazards ChemRisk Chemical Hazard: Phenolic Irritation (Skin/Eye Damage) Hazards->ChemRisk BioRisk Bio-Hazard: Vasodilation (Hypotension/Dizziness) Hazards->BioRisk Control Required Control: OEB 3 Containment ChemRisk->Control BioRisk->Control Primary Driver

Figure 1: The pharmacological potency (BioRisk) drives the stringency of the PPE, upgrading it from standard lab safety to Potent Compound protocols.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

The following matrix is non-negotiable for handling raw powder. Solutions (<10 mM) reduce respiratory risk but maintain skin absorption risks.

Protection ZoneComponentSpecificationCausality / Technical Rationale
Respiratory P3 / N100 Full-face respirator or PAPR (Powered Air Purifying Respirator).[1]Particle Size: Micronized drug powders often behave like aerosols. Standard N95s may leak at the seal; positive pressure (PAPR) ensures zero ingress of potent dust.
Dermal (Hand) Double Glove Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile or Neoprene (5-8 mil).[1]Permeation: Phenolic compounds can permeate thin latex. Double gloving provides a "breakthrough" indicator system—if the outer glove tears, the inner barrier remains.
Dermal (Body) Tyvek® Suit Disposable coverall (Type 5/6) with elasticated wrists/hood.[1]Migration: Powder clings to cotton lab coats and migrates to common areas (cafeteria/office). Disposable suits prevent cross-contamination.
Ocular Goggles Indirect vented or unvented chemical goggles.Corrosivity: Safety glasses allow powder to drift around the lens. As a phenol derivative, eye contact can cause severe irritation or corneal damage.
Part 4: Operational Protocols
4.1 Gowning & De-Gowning (Donning/Doffing)

Improper removal of PPE is the most common source of exposure. Follow this "Self-Validating" workflow.

Pre-Requisite: Designate a "Clean Side" and a "Dirty Side" (Step-over bench) in your gowning area.[1]

GowningProtocol Start Entry: Clean Side Step1 1. Don Inner Gloves (Check for pinholes) Start->Step1 Step2 2. Don Tyvek Suit (Zip fully, hood up) Step1->Step2 Step3 3. Don Footwear Covers Step2->Step3 Step4 4. Don Respirator (Perform Seal Check) Step3->Step4 Step5 5. Don Outer Gloves (Tape cuff to sleeve) Step4->Step5 Work EXECUTE EXPERIMENT (Fume Hood / Isolator) Step5->Work Enter Dirty Zone Doff1 1. Remove Outer Gloves (Roll inside-out) Work->Doff1 Exit Dirty Zone Doff2 2. Remove Suit (Roll down, touching inside only) Doff1->Doff2 Doff3 3. Remove Respirator (Wipe down before storage) Doff2->Doff3 Doff4 4. Wash Hands (Soap/Water - 60s) Doff3->Doff4

Figure 2: Sequential Gowning Protocol designed to prevent secondary contamination of skin during suit removal.

4.2 Engineering Controls (Primary Barrier)

PPE is the last line of defense.

  • Solid Handling: Must be performed in a HEPA-filtered Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an ionizing bar during weighing. Phenolic powders are often static-charged and will "jump" onto gloves/sleeves if not neutralized.[1]

Part 5: Decontamination & Disposal
Spills (Solid)[1]
  • Do NOT sweep. Sweeping aerosolizes the potent compound.

  • Wet Wipe Method: Cover the spill with wet paper towels (soaked in water/surfactant) to dampen the powder.

  • Scoop: Scoop up the damp slurry and place it in a hazardous waste bag.

  • Solvent Wash: Clean the surface with Ethanol (70%) followed by soapy water. Phenolic compounds have good solubility in alcohols, ensuring residue removal.

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Method: High-temperature incineration.[1] Do not dispose of down the drain; phenols are toxic to aquatic life.

First Aid (Specific to Phenols/Beta-Agonists)[1]
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Note: Unlike pure liquid phenol, which requires PEG-400, dilute washdown is generally sufficient for this solid derivative, but speed is critical.[1]

  • Inhalation: Move to fresh air immediately. If the researcher complains of dizziness or rapid heartbeat (tachycardia), seek medical attention and inform the physician of Beta-Adrenergic Agonist exposure.

References
  • PubChem. 4-(2-Amino-1-hydroxypropyl)phenol (Compound Summary). National Library of Medicine. [Link][1]

  • 3M. Occupational Exposure Banding for Active Pharmaceutical Ingredients. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenol Derivatives. [Link]

Sources

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